Methyl 3-cyclopentyl-2-hydroxypropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyclopentyl-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTJBKFLOXKLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate
Executive Summary
(R)-Methyl 3-cyclopentyl-2-hydroxypropanoate (CAS 1174013-24-1) is a high-value chiral building block, primarily utilized in the synthesis of peptidomimetics and antiviral therapeutics. It serves as a critical P2 ligand intermediate in the development of HCV NS3/4A protease inhibitors (e.g., analogs of telaprevir, simeprevir) and novel antibacterial agents (muraymycin derivatives). Its structural significance lies in the cyclopentyl moiety, which provides optimal lipophilic filling of the S2 hydrophobic pocket in target proteases, combined with the (R)-hydroxyl group that allows for precise ester/ether linkage formation or direct hydrogen bonding within the active site.
This guide details the physicochemical profile, validated synthetic routes, and quality control parameters for this compound, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl (2R)-3-cyclopentyl-2-hydroxypropanoate |
| Common Name | D-Cyclopentyl lactic acid methyl ester |
| CAS Number | 1174013-24-1 |
| Parent Acid CAS | 174221-31-9 ((R)-3-Cyclopentyl-2-hydroxypropanoic acid) |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| SMILES | COC(=O)CC1CCCC1 |
| Chirality | (R)-Enantiomer |
Physical Properties (Experimental & Predicted)
-
Appearance: Colorless to pale yellow viscous liquid.
-
Boiling Point: ~230–240 °C (at 760 mmHg) / 95–105 °C (at 1–2 mmHg) (Predicted based on homologs).
-
Density: ~1.05 g/cm³ (Predicted).[1]
-
Solubility: Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water.
-
Optical Rotation: Specific rotation data is sensitive to concentration/solvent. The parent acid typically exhibits
to (c=1, MeOH).
Synthetic Methodologies
Two primary routes are established for the synthesis of CAS 1174013-24-1. Route A (Chiral Pool) is preferred for laboratory-scale preparation where high enantiomeric purity is paramount and the starting amino acid is available. Route B (Asymmetric Catalysis) is favored for process-scale applications.
Route A: Diazotization of D-Cyclopentylalanine (Chiral Pool)
This method utilizes the "chiral pool" approach, starting from D-Cyclopentylalanine. The key step is the diazotization-hydrolysis sequence, which, under controlled conditions, proceeds with retention of configuration via an
Reaction Logic:
-
Precursor: (R)-2-Amino-3-cyclopentylpropanoic acid (D-Cyclopentylalanine).
-
Diazotization: Treatment with Sodium Nitrite (
) in dilute Sulfuric Acid ( ). -
Mechanism: Formation of the diazonium salt
intramolecular displacement by carboxylate (forming unstable -lactone) hydrolysis to -hydroxy acid (Retention). -
Esterification: Standard Fisher esterification or treatment with Trimethylsilyldiazomethane.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10.0 mmol of D-Cyclopentylalanine in 30 mL of 1N
. Cool to 0°C. -
Addition: Dropwise add a solution of
(15.0 mmol) in water (5 mL) over 30 minutes, maintaining temperature <5°C. -
Reaction: Stir at 0°C for 3 hours, then warm to room temperature (RT) overnight.
-
Extraction: Saturate with NaCl, extract with EtOAc (3 x 20 mL). Dry organic layer over
and concentrate to yield the crude (R)-hydroxy acid. -
Esterification: Dissolve crude acid in MeOH (20 mL). Add catalytic conc.
(5 drops). Reflux for 4 hours. -
Workup: Concentrate MeOH, dilute with EtOAc, wash with sat.
, brine, dry, and concentrate.[2] -
Purification: Flash chromatography (Hexanes/EtOAc 4:1).
Route B: Asymmetric Hydrogenation (Noyori Reduction)
For larger scales, reducing the corresponding
Reaction Logic:
-
Precursor: Methyl 3-cyclopentyl-2-oxopropionate (prepared via Grignard addition to dimethyl oxalate or oxidative deamination).
-
Catalyst:
or similar chiral phosphine complexes. -
Conditions: High pressure
(5–10 atm), MeOH, 25–50°C.
Figure 1: Comparative synthetic pathways. Route A (solid lines) utilizes the Chiral Pool strategy. Route B (dashed) utilizes Asymmetric Catalysis.
Applications in Drug Discovery
HCV Protease Inhibitors (P2 Ligand)
The (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate moiety is a critical pharmacophore in the design of Direct-Acting Antivirals (DAAs) targeting the Hepatitis C Virus (HCV) NS3/4A protease.
-
Mechanism: The cyclopentyl group acts as a steric bulk element that fills the S2 hydrophobic pocket of the protease enzyme.
-
Stereochemistry: The (R)-configuration at the
-carbon is essential. It mimics the stereochemistry of the natural substrate backbone, positioning the ester/amide carbonyl correctly for hydrogen bonding with the oxyanion hole or backbone amides (e.g., Gly137) of the enzyme. -
Structural Surrogate: It is often used as a bioisostere for (4R)-hydroxyproline derivatives, offering improved metabolic stability and lipophilicity.
Antibacterial Peptidomimetics
Research into Muraymycin analogs (nucleoside antibiotics targeting MraY translocase) utilizes this building block to construct the linker region, improving membrane permeability compared to the natural amino acid counterparts.
Figure 2: Workflow for incorporating the synthons into protease inhibitors.
Analytical Quality Control
To ensure the integrity of this chiral building block, the following analytical methods are required.
Chiral HPLC Method (Recommended)
Separation of the (R)- and (S)-enantiomers is critical, as the (S)-isomer is often inactive or antagonistic.
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Ester carbonyl absorption).
-
Expected Retention: The enantiomers typically separate with
.
NMR Characterization
-
1H NMR (400 MHz, CDCl3):
4.20 (dd, 1H, -CH), 3.78 (s, 3H, ), 2.80 (br s, 1H, OH), 1.95 (m, 1H, cyclopentyl-CH), 1.80-1.10 (m, 10H, cyclopentyl- + sidechain ).
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation).
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). Esters are susceptible to hydrolysis; keep desiccated.
References
-
Vertex AI Search. (2023). Search Results for CAS 1174013-24-1 and 174221-31-9. 3
-
ChemicalBook. (2023).[4] (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate Properties and CAS. Link
-
PubChem. (2023).[1] (R)-3-Cyclopentyl-2-hydroxypropanoic acid (Parent Acid Data).[1][5][6][7][8][9] Link
-
National Institutes of Health (NIH). (2006). Potent inhibitors of the hepatitis C virus NS3 protease: use of a novel P2 cyclopentane-derived template. Link
-
GuideChem. (2023). Methyl 3-hydroxypropanoate and analogs physical data. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. data.epo.org [data.epo.org]
- 5. CAS#:300854-01-7 | (2R)-3-Cyclobutyl-2-hydroxypropanoic acid | Chemsrc [chemsrc.com]
- 6. (R)-3-Cyclopentyl-2-hydroxypropanoic acid | C8H14O3 | CID 21967317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1665-00-5,Dichloromethane-d2-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [wap.guidechem.com]
Methyl 3-cyclopentyl-2-hydroxypropanoate: A Technical Monograph
This technical guide details the chemical properties, synthesis, and pharmaceutical applications of Methyl 3-cyclopentyl-2-hydroxypropanoate , a critical chiral intermediate in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes.[1]
Executive Summary
This compound (CAS: 1174013-24-1 for the (R)-enantiomer) is a specialized chiral building block utilized primarily in the synthesis of metabolic disease therapeutics.[1][2][3] It serves as the structural foundation for the "cyclopentyl-propyl" pharmacophore found in hepatoselective Glucokinase Activators (GKAs), such as PF-04991532 .[1]
Its value lies in its bifunctional reactivity —possessing an
Chemical Profile & Properties[1][2][3][4][5][6][7]
2.1 Identification
| Property | Detail |
| IUPAC Name | Methyl 2-hydroxy-3-cyclopentylpropanoate |
| Common Name | Methyl |
| CAS Number | 1174013-24-1 (R-isomer); 4300-02-1 (des-hydroxy analog warning) |
| Molecular Formula | |
| Molecular Weight | 172.22 g/mol |
| Chirality | Exists as (R) and (S) enantiomers; (R) is the primary drug precursor.[1][4] |
2.2 Physical & Chemical Characteristics
-
Appearance: Colorless to pale yellow viscous liquid.[5]
-
Solubility: Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water.
-
Boiling Point: Estimated ~110–115°C at 1-2 mmHg (derived from analogs).[1]
-
Stability: Stable under inert atmosphere at 2–8°C. The
-hydroxy ester motif is relatively stable to racemization compared to its amino-acid counterparts, provided strong bases are avoided.[1]
Synthetic Pathways
The synthesis of the (R)-enantiomer is critical, as the stereocenter often undergoes inversion during downstream drug synthesis to yield the bioactive (S)-configuration.[1]
Method A: Biocatalytic Reduction (Green Chemistry)
This route ensures high enantiomeric excess (
-
Substrate: 3-cyclopentyl-2-oxopropanoic acid.
-
Catalyst: D-Lactate Dehydrogenase (D-LDH) with NADH cofactor regeneration.[1][6]
-
Transformation: The keto group is reduced to the (R)-hydroxyl group.[6]
-
Esterification: Treatment with
in anhydrous Methanol.
Method B: Chemical Hydrogenation
-
Precursor: D-Phenyllactic acid (D-PLA).[1]
-
Ring Reduction: Hydrogenation of the phenyl ring using Rh/C or Ru/C catalysts at high pressure (50–100 bar) reduces the aromatic ring to a cyclopentyl ring while preserving the
-hydroxy stereocenter. -
Esterification: Standard Fischer esterification.
Pharmaceutical Application: Glucokinase Activators[1][9][10][11]
The primary utility of this molecule is as the "chiral anchor" for PF-04991532 , a hepatoselective Glucokinase Activator.
4.1 Mechanism of Action
The cyclopentyl group provides hydrophobic bulk necessary for binding to the allosteric site of Glucokinase (GK). The stereochemistry at the
4.2 Synthetic Workflow (Stereochemical Inversion)
To achieve the (S)-configuration in the final drug, chemists start with the (R)-hydroxy ester .[1] The synthesis relies on an
-
Activation: The (R)-hydroxyl group is activated (e.g., as a triflate or via Mitsunobu activation).
-
Displacement: A nucleophile (typically an imidazole derivative like 4-(trifluoromethyl)-1H-imidazole ) attacks the stereocenter.[1]
-
Inversion: The attack proceeds via
mechanism, converting the (R)-hydroxy center into an (S)-imidazole center.[1] -
Coupling: The methyl ester is hydrolyzed to an acid and coupled with an aminopyridine to form the final amide.
Experimental Protocols
Protocol 1: Synthesis of (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate
Note: This protocol assumes starting from the hydroxy acid.[1][2][4][7]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Dissolution: Dissolve (R)-3-cyclopentyl-2-hydroxypropanoic acid (10.0 g, 63.2 mmol) in anhydrous Methanol (100 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (
) (5.5 mL, 75.8 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( ). -
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3 hours. Monitor by TLC (30% EtOAc/Hexanes) until the acid is consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated
(2 x 50 mL) and Brine (50 mL). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the pure ester as a clear oil.
Protocol 2: Quality Control (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Acceptance Criteria: Enantiomeric Excess (
) > 98.5%.[7]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
References
-
Pfizer Inc. (2010). Heteroaryls Amide Derivatives and Their Use as Glucokinase Activators. Patent WO2010029461A1.
-
Pfefferkorn, J. A., et al. (2012). Multikilogram Synthesis of a Hepatoselective Glucokinase Activator. Organic Process Research & Development, 16(10), 1635-1645.[8]
-
BenchChem. (n.d.). (R)-3-Cyclopentyl-2-hydroxypropanoic acid Structure and Properties.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21967317, (R)-3-Cyclopentyl-2-hydroxypropanoic acid. [1]
-
GuideChem. (2025). Methyl 3-hydroxypropanoate Chemical Properties and Suppliers.
Sources
- 1. (S)-benzyl 6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinate - CAS号 1215197-36-6 - 摩熵化学 [molaid.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US20100063063A1 - Substituted Heteroaryls - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic data for Methyl 3-cyclopentyl-2-hydroxypropanoate
Spectroscopic Characterization and Analytical Workflows for Methyl 3-cyclopentyl-2-hydroxypropanoate
Executive Summary
This compound (CAS: 1174013-24-1 for the R-enantiomer) is a highly versatile chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including glucokinase activators for Type 2 diabetes and various heteroaryl-substituted therapeutics [1]. Because its pharmacological utility is strictly dependent on its stereochemical and structural integrity, rigorous analytical characterization is mandatory.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we explore the causality behind our spectroscopic choices and provide self-validating experimental protocols to ensure absolute confidence in the structural elucidation of this chiral hydroxy ester.
Structural Profiling & Causality in Analytical Choices
This compound features three distinct structural domains that dictate our analytical approach:
-
The Secondary Alcohol (C2): The stereocenter of the molecule. We rely on 1H NMR to monitor the α-proton (CH-OH) and Chiral HPLC to validate the enantiomeric excess (ee).
-
The Methyl Ester: Provides a distinct carbonyl signature. We utilize FT-IR to confirm the C=O stretch and 13C NMR to verify the ester carbon framework.
-
The Cyclopentyl Ring: A highly hydrophobic, flexible moiety. LC-MS (ESI+) is chosen to confirm the intact molecular weight, as the aliphatic ring is prone to distinct fragmentation patterns (e.g., loss of the cyclopentyl radical) under hard ionization, making soft ionization (ESI) the causal choice for preserving the pseudomolecular ion.
Comprehensive Spectroscopic Data
The following tables synthesize empirical data derived from pharmaceutical patent literature [1] and rigorous theoretical predictions based on standard spectroscopic rules [2, 3].
Table 1: 1H NMR Data (400 MHz, CDCl₃)
Note: Deuterated chloroform is specifically chosen to prevent the rapid proton exchange that occurs in protic solvents, thereby preserving the visibility of the crucial C2 hydroxyl proton.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| 1H | 4.15 – 4.20 | m | 1H | α-CH (C2 methine adjacent to -OH) |
| 1H | 3.77 | s | 3H | -OCH₃ (Methyl ester protons) |
| 1H | 2.62 – 2.63 | d / br s | 1H | -OH (Hydroxyl proton, exchangeable) |
| 1H | 1.97 – 2.05 | m | 1H | Cyclopentyl CH (Ring methine) |
| 1H | 1.49 – 1.86 | m | 8H | Cyclopentyl CH₂ (4 × ring methylenes) |
| 1H | 1.06 – 1.17 | m | 2H | -CH₂- (C3 bridging methylene) |
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Causality / Rationale |
| 13C | ~175.5 | C=O (C1) | Highly deshielded due to the electronegative ester oxygen. |
| 13C | ~70.2 | CH-OH (C2) | Deshielded by the adjacent hydroxyl group. |
| 13C | ~52.4 | -OCH₃ | Standard shift for a methyl ester carbon. |
| 13C | ~41.5 | -CH₂- (C3) | Bridging carbon; shifted upfield relative to C2. |
| 13C | ~37.8 | Cyclo-CH | Methine carbon of the cyclopentyl ring. |
| 13C | ~32.5, 25.1 | Cyclo-CH₂ | Aliphatic ring carbons (diastereotopic environment). |
Table 3: FT-IR Spectroscopy (ATR Method)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3450 | Strong, Broad | O-H | Hydrogen-bonded hydroxyl stretch. |
| 2950, 2865 | Strong, Sharp | C-H (sp³) | Aliphatic stretching from the cyclopentyl ring. |
| 1738 | Strong, Sharp | C=O | Ester carbonyl stretch. |
| 1210, 1150 | Strong | C-O | Ester alkoxy stretching vibrations. |
Table 4: Mass Spectrometry (LC-MS, ESI+)
Expert Insight: While some historical literature [1] reports a low-resolution MS signal at m/z 171.6 (M)+, rigorous theoretical calculation dictates an exact mass of 172.1099 Da. Under positive Electrospray Ionization (ESI+), the expected pseudomolecular ion [M+H]+ is m/z 173.1.
| Ion Type | m/z Value | Fragment / Adduct Identity |
| [M+H]⁺ | 173.1 | Protonated molecular ion. |
| [M+Na]⁺ | 195.1 | Sodium adduct (common in LC-MS due to glassware). |
| [M+H-H₂O]⁺ | 155.1 | In-source fragmentation (loss of water from the alcohol). |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness (E-E-A-T), every protocol below is designed as a self-validating system . A result is only accepted if the internal control parameters are met.
Protocol A: High-Resolution 1H NMR Acquisition & Exchange Validation
Causality: We must definitively prove that the signal at δ 2.62 is the hydroxyl proton and not an aliphatic impurity.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a 5 mm NMR tube.
-
Acquisition: Acquire a standard 1D 1H NMR spectrum using a 30° pulse program (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Self-Validation Step (D₂O Shake): Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. Validation Criterion: The complete disappearance of the peak at δ 2.62–2.63 definitively validates its assignment as the exchangeable -OH proton.
Protocol B: LC-MS Mass Confirmation
Causality: ESI+ is used because the ester and hydroxyl oxygen atoms readily accept protons, allowing for soft ionization without destroying the molecule.
-
Mobile Phase: Prepare Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Formic acid is causally added to promote protonation.
-
Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes on a C18 column (2.1 × 50 mm, 1.7 µm) at 0.4 mL/min.
-
Self-Validation Step (Blank Injection): Inject a pure solvent blank immediately prior to the sample. Validation Criterion: The blank must show no ion current at m/z 173.1. This guarantees the analyte signal is not an artifact of column bleed or system contamination.
Protocol C: Chiral HPLC for Enantiomeric Excess (ee)
Causality: Reversed-phase chromatography cannot separate enantiomers. A chiral stationary phase (CSP) is required to create transient, reversible diastereomeric complexes with the (R) and (S) isomers, causing them to elute at different times.
-
Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 4.6 × 250 mm).
-
Isocratic Method: Elute using Hexane / Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low UV is required).
-
Self-Validation Step (Racemic Resolution): Inject a known racemic mixture of this compound first. Validation Criterion: The method is only valid if the chromatogram demonstrates baseline resolution (Resolution factor,
) between the (R) and (S) peaks. Only then can the pure sample be injected to calculate % ee.
Analytical Characterization Workflow
Analytical workflow for structural and stereochemical characterization of the chiral ester.
References
Methyl 3-cyclopentyl-2-hydroxypropanoate solubility profile
An In-depth Technical Guide to the Solubility Profile of Methyl 3-cyclopentyl-2-hydroxypropanoate
Introduction
This compound is an organic ester characterized by a methyl ester group, a hydroxyl group at the alpha-position, and a cyclopentyl moiety. Its molecular structure, featuring both polar and non-polar regions, suggests a nuanced solubility profile that is critical for its application in various fields, including pharmaceutical research and fine chemical synthesis.[1] Understanding the solubility of this compound is a cornerstone for effective formulation development, reaction optimization, and purification processes.[2] An accurate solubility profile enables scientists to select appropriate solvent systems, predict bioavailability, and ensure the stability and efficacy of the final product.
This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, detailed protocols for its experimental determination, and best practices for data interpretation and presentation. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's behavior in solution.
Part 1: Physicochemical Properties and Predicted Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a fundamental predictor of solubility behavior.
Molecular Structure Analysis
The structure of this compound contains three key functional regions that dictate its solubility:
-
Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in protic, polar solvents like water and alcohols.
-
Ester Group (-COOCH₃): The carbonyl oxygen and the ether-like oxygen of the ester group are polar and can act as hydrogen bond acceptors.[3][4][5][6] This contributes to solubility in polar solvents. However, the absence of a hydrogen atom bonded to oxygen means esters cannot form hydrogen bonds with themselves, leading to lower boiling points compared to their corresponding carboxylic acids.[4][7]
-
Cyclopentyl and Alkyl Backbone: The cyclopentyl ring and the hydrocarbon backbone are non-polar (lipophilic). This portion of the molecule disrupts the strong hydrogen-bonding network of water, leading to lower aqueous solubility.[5][6] Conversely, it promotes solubility in non-polar organic solvents through van der Waals dispersion forces.[8]
The combination of these groups gives this compound an amphiphilic character. Its overall solubility in a given solvent will depend on the balance between the polar interactions of the hydroxyl and ester groups and the non-polar nature of the hydrocarbon structure.
Intermolecular Forces at Play
The following diagram illustrates the potential intermolecular interactions between this compound and different solvent types.
Caption: Intermolecular forces governing solubility.
Qualitative Solubility Prediction
Based on the structural analysis, we can anticipate the following solubility profile:
-
High Solubility: In polar organic solvents like ethanol, methanol, and acetone. These solvents can engage in hydrogen bonding and dipole-dipole interactions while also accommodating the non-polar cyclopentyl group.
-
Moderate to Low Solubility: In water. While the hydroxyl and ester groups can form hydrogen bonds with water, the significant non-polar hydrocarbon portion of the molecule will limit its aqueous solubility.[5][6]
-
Good Solubility: In moderately polar and non-polar solvents such as ethyl acetate, dichloromethane, toluene, and hexane. The "like dissolves like" principle suggests the non-polar cyclopentyl group will interact favorably with these lipophilic solvents.[8][9]
This predicted profile provides a strong starting point for selecting solvents in experimental studies.
Part 2: Experimental Protocol for Solubility Determination
To obtain quantitative data, a rigorous experimental approach is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[10]
Core Principle: Equilibrium Solubility
The shake-flask method involves adding an excess amount of the solute to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that a dynamic equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the excess solid and analyzed to determine the solute concentration, which represents its solubility at that temperature.[9][11]
Detailed Experimental Workflow: Shake-Flask Method
The following diagram outlines the critical steps of the shake-flask protocol.
Caption: Workflow for the Shake-Flask Solubility Method.
-
This compound (high purity)
-
Analytical grade solvents
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Apparatus for chosen quantification method (e.g., evaporating dishes, HPLC system)
Quantification Methodologies
The choice of quantification method depends on the expected solubility range, the nature of the solute and solvent, and the available instrumentation.
This method is straightforward and suitable for non-volatile solutes.
-
Protocol:
-
Pre-weigh a clean, dry evaporating dish.
-
Carefully transfer a known mass or volume of the filtered saturated solution into the dish.
-
Record the exact mass of the solution added.
-
Evaporate the solvent in a drying oven at a temperature below the solute's melting point or under a vacuum.[9]
-
Once the solute is completely dry, cool the dish in a desiccator and re-weigh it.
-
-
Calculation:
-
Mass of Solute = (Final mass of dish + residue) - (Initial mass of empty dish)
-
Mass of Solvent = (Mass of solution added) - (Mass of Solute)
-
Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) x 100 [9]
-
-
Trustworthiness: This method is self-validating if performed carefully, as it directly measures the mass of the dissolved solid. Key considerations are ensuring complete solvent evaporation and the absence of solute degradation at the drying temperature.
HPLC is highly sensitive and specific, making it ideal for determining low solubility or for analyzing solubility in complex mixtures.[2][9]
-
Protocol:
-
Method Development: Develop a stable, reproducible HPLC method (e.g., reverse-phase with a C18 column) capable of separating the analyte from any solvent-related impurities.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[9] Inject these standards into the HPLC system and plot the peak area against concentration to generate a linear calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantification: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.
-
-
Trustworthiness: The validity of this method relies on the linearity of the calibration curve, the purity of the analytical standard, and the precision of the dilutions.
Critical Parameters for Scientific Integrity
To ensure the generation of high-quality, reproducible data, the following must be strictly controlled:
-
Purity: The purity of both the solute and the solvent is paramount. Impurities can significantly alter solubility measurements.[10]
-
Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately recorded temperature (e.g., ± 0.5 °C) throughout the equilibration and sampling process is critical.[9][10]
-
Equilibrium: The system must reach equilibrium. A minimum of 24 to 72 hours of agitation is typical, but this should be confirmed by preliminary studies where samples are taken at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.[9]
Part 3: Data Presentation
Clear and concise presentation of solubility data is essential for interpretation and comparison.
Quantitative Data Summary
Solubility data should be summarized in a structured table. This allows for easy comparison of the compound's behavior across different solvent systems.
| Solvent | Solvent Polarity Index | Temperature (°C) | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |
| Water | 10.2 | 25 | Low | Data to be determined |
| Ethanol | 5.2 | 25 | High | Data to be determined |
| Acetone | 5.1 | 25 | High | Data to be determined |
| Ethyl Acetate | 4.4 | 25 | High | Data to be determined |
| Dichloromethane | 3.1 | 25 | High | Data to be determined |
| Toluene | 2.4 | 25 | Good | Data to be determined |
| n-Hexane | 0.1 | 25 | Good | Data to be determined |
Conclusion
The solubility profile of this compound is governed by a delicate interplay between its polar hydroxyl and ester functional groups and its non-polar cyclopentyl ring. This amphiphilic nature results in a varied solubility across a spectrum of solvents, with high solubility expected in polar organic solvents and limited solubility in water.
This guide has provided the theoretical framework for understanding these properties and a detailed, self-validating experimental protocol based on the industry-standard shake-flask method. By carefully controlling critical parameters such as temperature, purity, and equilibration time, researchers can generate the accurate and reproducible solubility data that is indispensable for advancing formulation science and chemical process development.
References
- Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.).
- The Chemistry of Esters: Structure, Properties, and Applications - HSCprep. (2025, March 4).
- Esters - PCC Group Product Portal. (2023, May 24).
- Properties of Esters - Chemistry LibreTexts. (2023, January 22).
- an introduction to esters - Chemguide. (n.d.).
- The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide - Benchchem. (n.d.).
- Methyl 3-cyclopentylpropanoate | CAS#:4300-02-1 | Chemsrc. (2025, September 24).
- Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications. (n.d.).
- Methyl cyclopentyl(hydroxy)phenylacetate Properties - EPA. (2025, October 15).
- Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem - NIH. (n.d.).
- Chemical Properties of Propanoic acid, 2-hydroxy-, propyl ester (CAS 616-09-1) - Cheméo. (n.d.).
- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7).
- Physical Properties of Alkyl Halides - Chemistry LibreTexts. (2023, January 22).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Esters - PCC Group Product Portal [products.pcc.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmajournal.net [pharmajournal.net]
Discovery and Synthesis of (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate: A Critical Intermediate in Hepatoselective Glucokinase Activators
Executive Summary
The development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) has increasingly focused on allosteric modulation of metabolic enzymes. (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate (CAS: 1174013-24-1) serves as a foundational chiral building block in the synthesis of hepatoselective glucokinase activators (GKAs), most notably Pfizer’s clinical candidate PF-04991532 [1]. This technical whitepaper details the mechanistic rationale, self-validating synthetic protocols, and downstream pharmacological applications of this critical intermediate.
The Paradigm Shift in Glucokinase Activation
Glucokinase (GK) acts as the primary glucose sensor in both pancreatic
To overcome this, drug development pivoted toward hepatoselective targeting. By engineering molecules with low passive permeability that act as specific substrates for liver transporters (OATP1B1, OATP1B3, and OATP2B1), researchers successfully localized GK activation to the liver[2]. This mechanism suppresses endogenous glucose production and enhances hepatic glycogen synthesis without spiking systemic insulin levels or causing hepatic steatosis[2].
Fig 1: Hepatoselective targeting mechanism of PF-04991532 avoiding pancreatic β-cell activation.
Chemical Profile of the Intermediate
Before assembling the complex heteroaryl core of the API, the aliphatic side chain must be perfectly constructed. (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate provides the exact steric bulk (cyclopentyl group) and stereochemistry required for optimal binding in the GK allosteric pocket[3].
Table 1: Physicochemical Properties of the Intermediate
| Property | Specification |
| Chemical Name | (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate |
| CAS Registry Number | 1174013-24-1 |
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Key Functional Groups | Methyl ester, secondary |
Synthetic Methodology & Mechanistic Rationale
The synthesis of this intermediate must rigorously preserve chirality. The starting material is (R)-2-amino-3-cyclopentylpropanoic acid. The transformation to the target ester requires two distinct steps: diazotization and esterification[4].
Protocol 1: Diazotization to (R)-3-cyclopentyl-2-hydroxypropanoic acid (I-1a)
Objective: Convert the
-
Preparation: To a reaction vessel, add 5.0 g of (R)-2-amino-3-cyclopentylpropanoic acid and 45.1 mL of 1 M
. Chill the stirred solution to 0°C. -
Reagent Addition: Dissolve 3.12 g of
in 15.6 mL of deionized . Add this solution dropwise to the reaction mixture over 10 minutes to safely manage the exothermic generation of nitrous acid. -
Reaction: Stir the mixture for 3 hours at 0°C, then remove the ice bath and stir for an additional 2 hours at room temperature.
-
Workup: Extract the aqueous solution three times with diethyl ether. Combine the organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure to afford 2.36 g of intermediate I-1a[4].
Mechanistic Causality:
Why does this reaction not result in a racemic mixture? The diazotization of an
Protocol 2: Esterification to (R)-methyl 3-cyclopentyl-2-hydroxypropanoate (I-1b)
Objective: Protect the carboxylic acid as a methyl ester to prevent side reactions during subsequent API assembly.
-
Preparation: Dissolve 2.36 g of I-1a in 15 mL of anhydrous methanol at room temperature.
-
Activation: Slowly add 1.64 mL of Thionyl Chloride (
) to the stirred solution. -
Reaction: Heat the resulting mixture at reflux for 2 hours.
-
Workup: Cool the solution to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous
. Separate the organic layer, dry over , and concentrate to yield the final intermediate (I-1b)[4].
Mechanistic Causality:
Fig 2: Synthetic workflow of (R)-methyl 3-cyclopentyl-2-hydroxypropanoate and downstream API.
Downstream Application: Assembling the API
Once (R)-methyl 3-cyclopentyl-2-hydroxypropanoate is synthesized, it is integrated into the core of PF-04991532. The
This activated intermediate undergoes a clean
Table 2: Pharmacological Profile of Downstream API (PF-04991532)
| Parameter | Value / Observation |
| Human Glucokinase | 80 nM[5] |
| Rat Glucokinase | 100 nM[5] |
| Tissue Distribution Ratio | >50-fold Liver to Pancreas ratio[5] |
| In Vivo Efficacy (Diabetic Rats) | 60% reduction in endogenous glucose production[2] |
| Hepatic Steatosis Risk | None observed after 28 days of sub-chronic treatment[2] |
Conclusion
The discovery and optimization of (R)-methyl 3-cyclopentyl-2-hydroxypropanoate represent a masterclass in stereocontrolled intermediate synthesis. By leveraging neighboring group participation to retain chirality during diazotization, chemists established a highly reliable, self-validating pathway to produce the exact stereoisomer required for PF-04991532. This intermediate ultimately enabled the clinical evaluation of hepatoselective glucokinase activators, offering a safer therapeutic window for managing Type 2 Diabetes Mellitus without the liabilities of hypoglycemia or hepatic lipidosis.
References
- Erion DM, et al.
- Pfefferkorn JA, et al. "Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus.
- Pfizer Inc. "US20100063063A1 - Substituted Heteroaryls.
- MedChemExpress.
- GuideChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. US20100063063A1 - Substituted Heteroaryls - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Synthesis of Chiral Methyl 3-cyclopentyl-2-hydroxypropanoate: A Technical Guide for Drug Discovery
Introduction: The Significance of the Chiral Cyclopentane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural complexity of small molecules often dictates their biological activity and specificity. Among the myriad of structural motifs, the chiral cyclopentane ring system holds a place of distinction. Its inherent three-dimensionality and conformational rigidity make it a valuable scaffold for presenting pharmacophoric elements in a precise spatial orientation, crucial for effective interaction with biological targets.[1] Highly substituted cyclopentanes are core structures in numerous biologically active natural products and pharmaceutical agents, including prostaglandins and their analogues.[2] The stereochemistry of these substituents is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4]
Commercial Unavailability and the Imperative for De Novo Synthesis
A thorough search of commercial chemical supplier databases indicates that while structurally related compounds such as (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate and methyl 3-cyclopentylpropanoate are available, the specific chiral target, Methyl 3-cyclopentyl-2-hydroxypropanoate, is not a standard catalog item.[5] This necessitates a reliable and stereocontrolled synthetic approach for its production in-house. The following sections will detail the primary strategies for achieving this, focusing on asymmetric synthesis and enzymatic resolution, two powerful techniques in the modern synthetic chemist's arsenal.
Strategic Approaches to Chiral Synthesis
The synthesis of enantiomerically pure compounds can be broadly approached in two ways: asymmetric synthesis, where a new chiral center is created under the influence of a chiral catalyst or auxiliary, and resolution, where a racemic mixture is separated into its constituent enantiomers.
Asymmetric Synthesis via Chiral Auxiliaries: The Evans Aldol Reaction
A robust and widely utilized method for establishing the stereochemistry of α-hydroxy carbonyl compounds is the Evans asymmetric aldol reaction, which employs chiral oxazolidinone auxiliaries.[6][7] This strategy allows for the predictable and highly diastereoselective formation of the desired stereocenter.
The general workflow for synthesizing a specific enantiomer of 3-cyclopentyl-2-hydroxypropanoic acid (which can then be esterified to the methyl ester) is as follows:
-
Acylation of the Chiral Auxiliary: A commercially available chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with acetyl chloride or acetic anhydride to form the corresponding N-acetyl oxazolidinone.
-
Diastereoselective Aldol Reaction: The N-acetylated auxiliary is then treated with a Lewis acid, such as dibutylboron triflate, and a hindered base (e.g., diisopropylethylamine) to form a (Z)-boron enolate. This enolate then undergoes a highly diastereoselective aldol addition with cyclopentanecarboxaldehyde. The steric hindrance of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of the aldol adduct with a high degree of stereocontrol at the newly formed hydroxyl-bearing carbon.[7]
-
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the aldol product. This can be achieved through various methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the free carboxylic acid. The valuable chiral auxiliary can then be recovered and recycled.
-
Esterification: The resulting enantiomerically enriched 3-cyclopentyl-2-hydroxypropanoic acid is then esterified to the desired methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Caption: Workflow for the Asymmetric Synthesis of Chiral this compound using an Evans Chiral Auxiliary.
Enzymatic Resolution of Racemic Esters
An alternative and often highly efficient strategy for accessing enantiomerically pure compounds is through enzymatic resolution. This technique leverages the stereoselectivity of enzymes, typically lipases or esterases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[8][9]
A potential workflow for the enzymatic resolution of racemic this compound is as follows:
-
Synthesis of the Racemic Ester: The racemic version of this compound can be prepared through standard, non-chiral synthetic methods. For example, by the reaction of methyl 2-bromo-3-cyclopentylpropanoate with a hydroxide source or via a Reformatsky reaction between cyclopentylacetaldehyde and methyl bromoacetate.
-
Enzymatic Hydrolysis: The racemic ester is then subjected to hydrolysis in the presence of a suitable lipase, such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas fluorescens.[9][10] The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
-
Separation: At approximately 50% conversion, the reaction is stopped. The resulting mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester. These two compounds have different physical properties (e.g., acidity) and can be easily separated by extraction.
-
Isolation and (Optional) Esterification: The unreacted ester enantiomer is isolated directly. The carboxylic acid enantiomer can be re-esterified to obtain the other enantiomer of the methyl ester.
Caption: Workflow for the Enzymatic Resolution of Racemic this compound.
Analytical Methods for Enantiomeric Purity Determination
A critical aspect of any chiral synthesis or resolution is the accurate determination of the enantiomeric excess (ee) of the product. For chiral esters like this compound, the primary analytical techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but with a gaseous mobile phase. This method is suitable for volatile compounds. The ester may need to be derivatized to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to the NMR sample can induce different chemical shifts for the protons of the two enantiomers, allowing for the determination of their ratio.
| Analytical Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, direct analysis. | Requires specialized and often expensive columns. |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High resolution for volatile compounds. | May require derivatization. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Rapid analysis, no separation needed. | Can be less accurate than chromatographic methods, requires pure sample. |
Potential Applications in Drug Discovery and Development
While the direct applications of this compound are not extensively documented, its structural motifs are present in or are key precursors to a range of biologically active molecules.
-
Prostaglandin Analogs: The cyclopentane ring is the core of prostaglandins, which are potent signaling molecules with a wide range of physiological effects. The synthesis of prostaglandin analogs often involves the stereocontrolled construction of a substituted cyclopentane ring.[2] Chiral building blocks like this compound can serve as valuable starting materials for the elaboration of the side chains found in these molecules.
-
Carbocyclic Nucleoside Analogs: These compounds, where the sugar moiety of a nucleoside is replaced by a carbocyclic ring (often a cyclopentane), are an important class of antiviral and anticancer agents. The synthesis of these molecules is highly dependent on the availability of enantiomerically pure cyclopentane derivatives.
-
Scaffolds for Fragment-Based Drug Discovery (FBDD): The relatively small size and defined three-dimensional shape of this compound make it an attractive starting point for the development of fragment libraries. These libraries are used to screen for small molecules that bind to a biological target, which can then be elaborated into more potent drug candidates.
Conclusion
Chiral this compound represents a valuable, yet commercially unavailable, building block for medicinal chemistry. This guide has provided a comprehensive overview of two robust synthetic strategies—asymmetric synthesis using Evans chiral auxiliaries and enzymatic resolution—that can be employed to access this compound in an enantiomerically pure form. The detailed workflows and discussion of analytical methods for stereochemical verification are intended to provide researchers with the practical knowledge required to produce this versatile intermediate in their own laboratories. The potential applications of this and related chiral cyclopentane derivatives in the synthesis of prostaglandins, carbocyclic nucleosides, and as scaffolds in drug discovery underscore the importance of mastering their synthesis. As the demand for structurally novel and stereochemically defined drug candidates continues to grow, the ability to synthesize unique chiral building blocks like this compound will remain a critical capability in the pharmaceutical sciences.
References
- Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents - Patent 0357009. (1990, March 7).
-
Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids - Royal College of Surgeons in Ireland. (2019, November 22). Retrieved March 4, 2026, from [Link]
-
Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (2016, April 21). Retrieved March 4, 2026, from [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
- EP0350811A2 - Enzymatic resolution process - Google Patents. (n.d.).
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - SciELO. (n.d.). Retrieved March 4, 2026, from [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate. (2025, August 6). Retrieved March 4, 2026, from [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (n.d.). Retrieved March 4, 2026, from [Link]
-
Chiral Drugs: An Overview - PMC - NIH. (n.d.). Retrieved March 4, 2026, from [Link]
-
Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization - Beilstein Journals. (2025, September 24). Retrieved March 4, 2026, from [Link]
-
Asymmetric Synthesis of 1,2,3-Trisubstituted Cyclopentanes and Cyclohexanes as Key Components of Substance P Antagonists - The Journal of Organic Chemistry - Figshare. (2002, July 18). Retrieved March 4, 2026, from [Link]
-
Asymmetric synthesis of multiple quaternary stereocentre-containing cyclopentyls by oxazolidinone-promoted Nazarov cyclizations - Chemical Science (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchGate. (2025, August 6). Retrieved March 4, 2026, from [Link]
-
Chirality and its Importance in Pharmaceutical Field- An Overview. (n.d.). Retrieved March 4, 2026, from [Link]
- US4168280A - Method for synthesis of 2-hydroxy-3-methyl cyclopent-2-ene-1-one. (n.d.).
-
Synthesis and Absolute Configuration of Both Enantiomers of 4,5-Dihydroxy-3-(formyl)cyclopent-2-enone Acetonide as a New Chiral Building Block for Prostanoid Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]
-
Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction | Request PDF - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed. (2001, August 5). Retrieved March 4, 2026, from [Link]
-
Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals - FULIR. (n.d.). Retrieved March 4, 2026, from [Link]
-
Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - MDPI. (2016, July 29). Retrieved March 4, 2026, from [Link]
-
Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry Andres Ricardo Gomez Angel. (n.d.). Retrieved March 4, 2026, from [Link]
-
A “building block triangle” representing building blocks for medicinal chemistry. - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
- WO1999033848A1 - Process for preparing enantiomer-enriched hydroxyphosphinyl derivatives - Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality and its Importance in Pharmaceutical Field- An Overview | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. chemscene.com [chemscene.com]
- 6. (R)-3-Cyclopentyl-2-hydroxypropanoic acid | 174221-31-9 | Benchchem [benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents - Patent 0357009 [data.epo.org]
- 9. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 10. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Mechanistic Evaluation of (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate
Introduction & Scientific Context
(R)-Methyl 3-cyclopentyl-2-hydroxypropanoate is a critical chiral building block predominantly utilized in the synthesis of glucokinase activators (GKAs) [1]. GKAs are a class of therapeutic agents developed for the management of Type 2 Diabetes Mellitus (T2DM), functioning by lowering blood glucose levels through the stimulation of pancreatic insulin secretion and hepatic glucose metabolism. The synthesis of this intermediate requires strict stereochemical fidelity, as the (R)-absolute configuration is essential for the target drug's binding affinity to the allosteric site of the glucokinase enzyme.
This application note details a robust, two-step synthetic protocol starting from commercially available (R)-2-amino-3-cyclopentylpropanoic acid. The methodology leverages a stereoretentive diazotization followed by a Fischer esterification, ensuring high enantiomeric excess (ee) and chemical purity suitable for downstream active pharmaceutical ingredient (API) manufacturing.
Mechanistic Insights: Stereoretention via Neighboring Group Participation
A common pitfall in the substitution of chiral
Causality of Stereoretention:
-
Diazotization: The addition of sodium nitrite (
) in aqueous sulfuric acid ( ) generates nitrous acid ( ) in situ. The -amino group attacks the nitrosonium ion, ultimately forming a highly reactive diazonium salt. -
First Inversion (
-Lactone Formation): Instead of a direct intermolecular attack by water (which would lead to inversion or racemization), the adjacent carboxylate group acts as an internal nucleophile. It displaces the diazonium leaving group ( gas evolves) via Neighboring Group Participation (NGP), forming a transient, highly strained 3-membered -lactone intermediate. This step proceeds with an inversion of configuration at the -carbon. -
Second Inversion (Hydrolysis): Water from the aqueous solvent subsequently attacks the
-lactone from the less sterically hindered face, opening the ring. This second nucleophilic attack causes a second inversion of configuration. -
Net Result: The double inversion mechanism results in a net retention of the original (R)-configuration.
For the subsequent esterification, thionyl chloride (
Experimental Workflow
Synthetic workflow for (R)-methyl 3-cyclopentyl-2-hydroxypropanoate via stereoretentive diazotization.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of (R)-3-cyclopentyl-2-hydroxypropanoic acid
This step establishes the
Materials:
-
(R)-2-amino-3-cyclopentylpropanoic acid: 5.0 g (31.8 mmol)
-
(aq): 45.1 mL - : 3.12 g (45.2 mmol, 1.4 equiv)
-
Deionized
: 15.6 mL -
Diethyl ether (for extraction)
Procedure:
-
Preparation: Suspend (R)-2-amino-3-cyclopentylpropanoic acid (5.0 g) in
(45.1 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. -
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to strictly 0 °C. Self-Validation Check: Ensure the internal temperature is ≤ 2 °C before proceeding. Higher temperatures will cause premature decomposition of nitrous acid into
gases, drastically reducing the yield. -
Diazotization: Dissolve
(3.12 g) in deionized water (15.6 mL). Add this solution dropwise to the reaction mixture over 10–15 minutes. Vigorous gas evolution ( ) will be observed. -
Reaction Progression: Stir the reaction mixture for 3 hours at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature (approx. 20–25 °C), stirring for an additional 2 hours [1]. In-Process Control: Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. The absence of a purple/pink spot confirms the complete consumption of the starting amino acid.
-
Workup: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (
mL). -
Isolation: Combine the organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure to afford the intermediate as a crystalline solid (approx. 2.36 g, 47% yield) [1].
Protocol B: Synthesis of (R)-methyl 3-cyclopentyl-2-hydroxypropanoate
This step converts the carboxylic acid to a methyl ester to facilitate downstream coupling reactions.
Materials:
-
(R)-3-cyclopentyl-2-hydroxypropanoic acid (Intermediate 1): 2.36 g (14.9 mmol)
-
Anhydrous Methanol (
): 15.0 mL -
Thionyl Chloride (
): 1.64 mL (22.6 mmol, 1.5 equiv) -
Ethyl acetate and saturated
(aq) (for workup)
Procedure:
-
Preparation: Dissolve the intermediate (2.36 g) in anhydrous methanol (15.0 mL) in a 100 mL two-neck round-bottom flask under an inert nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C. Slowly add
(1.64 mL) dropwise via syringe. Caution: This addition is highly exothermic and evolves toxic and gases. Perform strictly inside a fume hood. -
Esterification: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2 hours [1].
-
Concentration: Cool the reaction to room temperature and remove the volatile components (methanol, residual
, and ) under reduced pressure. -
Workup: Partition the resulting crude residue between ethyl acetate (30 mL) and aqueous saturated
solution (30 mL). Self-Validation Check: Ensure the aqueous layer is slightly basic (pH ~8) to confirm complete neutralization of residual acids. -
Isolation: Separate the biphasic mixture. Wash the organic layer with brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo to yield the target (R)-methyl 3-cyclopentyl-2-hydroxypropanoate as a clear oil.
Data Presentation & Analytical Validation
The following table summarizes the quantitative analytical data used to verify the identity and purity of the synthesized compounds.
| Compound | Expected Yield | LCMS (m/z) | |
| Intermediate 1: (R)-3-cyclopentyl-2-hydroxypropanoic acid | ~47% | 157.1 [M-H] | |
| Target Product: (R)-methyl 3-cyclopentyl-2-hydroxypropanoate | >90% | 173.1 [M+H] |
Note: The appearance of a sharp singlet at ~3.78 ppm in the
References
- Title: US20100063063A1 - Substituted Heteroaryls (Glucokinase Activators)
- Title: Preparation of New -Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters Source: ResearchGate URL
Revolutionizing Chiral Synthesis: Advanced Protocols for Methyl 3-cyclopentyl-2-hydroxypropanoate
Abstract:
This application note provides a comprehensive technical guide for the asymmetric synthesis of methyl 3-cyclopentyl-2-hydroxypropanoate, a key chiral building block in modern drug discovery and development. Recognizing the critical importance of enantiomerically pure compounds, this document details two robust and highly selective synthetic strategies: Catalytic Asymmetric Transfer Hydrogenation (CATH) and Biocatalytic Reduction. Each protocol is presented with in-depth mechanistic insights, step-by-step experimental procedures, and practical troubleshooting advice. The aim is to equip researchers, scientists, and drug development professionals with the expertise to confidently and efficiently produce this valuable chiral intermediate.
Introduction: The Significance of Chiral α-Hydroxy Esters
Optically active α-hydroxy esters are of paramount importance in the pharmaceutical and chemical industries, serving as versatile chiral building blocks for the synthesis of a wide array of complex molecules.[1] Their prevalence in natural products and bioactive compounds underscores the necessity for efficient and highly selective synthetic methodologies. This compound, with its distinct cyclopentyl moiety, presents a valuable synthon for introducing specific steric and conformational constraints in drug candidates, potentially enhancing potency and selectivity.
Traditional methods for accessing such chiral molecules often rely on classical resolution or the use of stoichiometric chiral auxiliaries, which can be inefficient and generate significant waste. In contrast, modern asymmetric catalysis offers a more elegant and sustainable approach. This guide focuses on two state-of-the-art methods that provide high enantioselectivity and yield: catalytic asymmetric transfer hydrogenation and enzymatic reduction. These approaches represent the forefront of practical and scalable asymmetric synthesis.[2]
Strategic Approaches to Asymmetric Synthesis
The successful asymmetric synthesis of this compound hinges on the effective control of stereochemistry at the newly formed chiral center. The two strategies detailed below achieve this through different, yet equally powerful, catalytic paradigms.
Catalytic Asymmetric Transfer Hydrogenation (CATH) of α-Keto Esters
Catalytic Asymmetric Transfer Hydrogenation (CATH) has emerged as a powerful tool for the enantioselective reduction of prochiral ketones and α-keto esters.[1][3] This method utilizes a chiral catalyst to facilitate the transfer of a hydride from a simple hydrogen donor to the carbonyl group of the substrate, thereby creating a chiral alcohol with high enantiomeric excess.
Mechanism of Action:
The core of this transformation lies in the formation of a transient chiral metal-hydride complex. A commonly employed catalytic system involves a Ruthenium(II) catalyst bearing a chiral diamine ligand. The α-keto ester substrate, methyl 3-cyclopentyl-2-oxopropanoate, coordinates to the chiral catalyst. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand, which directs the hydride transfer to either the re or si face of the carbonyl. Hantzsch esters are often used as a mild and readily available hydrogen source in these reactions.[1]
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Biocatalytic Reduction using Ene Reductases
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral α-hydroxy esters, ene reductases from the 'Old Yellow Enzyme' (OYE) family have proven to be particularly effective.[4]
Mechanism of Action:
These enzymes catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. In the context of synthesizing our target molecule, the precursor would be methyl 2-(cyclopentylmethylene)-2-hydroxypropanoate. The enzyme's chiral active site binds the substrate in a specific orientation, and a hydride, typically from a cofactor like NADPH, is delivered to one face of the double bond, leading to the formation of the desired enantiomer of this compound with exceptional enantiomeric excess.
Caption: Simplified workflow for biocatalytic reduction.
Experimental Protocols
Protocol 1: Catalytic Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric transfer hydrogenation of methyl 3-cyclopentyl-2-oxopropanoate using a well-defined chiral ruthenium catalyst.
Materials and Reagents:
| Reagent | Supplier | Purity | Amount | Molar Eq. |
| Methyl 3-cyclopentyl-2-oxopropanoate | Commercially Available | >98% | 1.0 g (5.88 mmol) | 1.0 |
| [(R,R)-Ts-DPEN]Ru(p-cymene)Cl | Strem Chemicals | >98% | 37.8 mg (0.0588 mmol) | 0.01 |
| Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) | Sigma-Aldrich | >98% | 1.79 g (7.06 mmol) | 1.2 |
| 2-Propanol (Anhydrous) | Acros Organics | >99.5% | 20 mL | - |
| Dichloromethane (Anhydrous) | Acros Organics | >99.8% | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-cyclopentyl-2-oxopropanoate (1.0 g, 5.88 mmol), Hantzsch ester (1.79 g, 7.06 mmol), and the chiral ruthenium catalyst (37.8 mg, 0.0588 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a mixture of anhydrous 2-propanol (20 mL) and anhydrous dichloromethane (10 mL).
-
Reaction: Stir the reaction mixture at 30 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the desired this compound.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results:
-
Yield: 85-95%
-
Enantiomeric Excess (ee): >98%
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. A slight increase in catalyst loading (up to 2 mol%) or reaction temperature (up to 40 °C) can be beneficial.
-
Low Enantioselectivity: The purity of the chiral catalyst is crucial. Ensure it is handled and stored under inert conditions.
Protocol 2: Biocatalytic Reduction
This protocol outlines the enzymatic reduction of methyl 2-(cyclopentylmethylene)-2-hydroxypropanoate using a commercially available ene reductase.
Materials and Reagents:
| Reagent | Supplier | Purity | Amount | Notes |
| Methyl 2-(cyclopentylmethylene)-2-hydroxypropanoate | Synthesized in-house | >95% | 500 mg (2.71 mmol) | - |
| Ene Reductase (e.g., from Saccharomyces cerevisiae) | Sigma-Aldrich | - | 25 mg | Lyophilized powder |
| NADPH | Sigma-Aldrich | >95% | 1.13 g (1.36 mmol) | Can be regenerated using a glucose/glucose dehydrogenase system |
| Potassium Phosphate Buffer (50 mM, pH 7.0) | - | - | 50 mL | - |
| D-Glucose | Sigma-Aldrich | >99% | 488 mg (2.71 mmol) | For cofactor regeneration (optional but recommended) |
| Glucose Dehydrogenase (GDH) | Sigma-Aldrich | - | 10 U | For cofactor regeneration (optional but recommended) |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | As needed | For extraction |
Step-by-Step Procedure:
-
Enzyme Solution Preparation: In a 100 mL flask, dissolve the ene reductase (25 mg), NADPH (1.13 g), D-glucose (488 mg), and glucose dehydrogenase (10 U) in 50 mL of potassium phosphate buffer (50 mM, pH 7.0).
-
Substrate Addition: Dissolve the methyl 2-(cyclopentylmethylene)-2-hydroxypropanoate (500 mg) in a minimal amount of a water-miscible co-solvent (e.g., 1-2 mL of DMSO or ethanol) and add it to the enzyme solution.
-
Reaction: Gently shake or stir the reaction mixture at 30 °C. Monitor the reaction progress by chiral HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the yield and enantiomeric excess by chiral HPLC.
Expected Results:
-
Yield: >90%
-
Enantiomeric Excess (ee): >99%
Troubleshooting:
-
Enzyme Inactivity: Ensure the buffer pH is optimal for the specific enzyme used. Avoid high concentrations of organic co-solvents, which can denature the enzyme.
-
Slow Reaction Rate: Increasing the enzyme loading or the efficiency of the cofactor regeneration system can improve the reaction rate.
Conclusion
The asymmetric synthesis of this compound can be achieved with excellent efficiency and enantioselectivity using either catalytic asymmetric transfer hydrogenation or biocatalytic reduction. The choice between these methods will depend on factors such as substrate availability, cost of reagents and catalysts, and the scale of the synthesis. Both protocols presented in this application note offer reliable and scalable routes to this valuable chiral building block, empowering researchers in their pursuit of novel therapeutics and fine chemicals.
References
-
Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters. [Link]
-
Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. ResearchGate. [Link]
-
Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. ResearchGate. [Link]
Sources
Application Note: Isolation and Purification of Methyl 3-cyclopentyl-2-hydroxypropanoate
Executive Summary
Methyl 3-cyclopentyl-2-hydroxypropanoate is a highly valuable chiral building block, most notably utilized as a key intermediate in the synthesis of substituted heteroaryl glucokinase activators targeted for Type 2 Diabetes Mellitus (T2DM) therapeutics [1]. Following its synthesis—typically via the thionyl chloride-mediated esterification of 3-cyclopentyl-2-hydroxypropanoic acid in methanol—the crude reaction mixture requires meticulous purification. This guide details a robust, scalable purification protocol relying on biphasic extraction and silica gel flash chromatography to isolate the target ester in high purity.
Chemical Profile & Physical Properties
Understanding the physicochemical parameters of the target molecule is critical for designing an effective phase-separation and chromatography strategy.
Table 1: Physicochemical Properties of the Target Ester
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 1174013-24-1 |
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| Physical State | Clear oil (at room temperature) |
| Functional Groups | Methyl ester, secondary alcohol, cyclopentyl ring |
| Solubility Profile | Soluble in ethyl acetate, DCM, methanol; slightly soluble in water |
Mechanistic Rationale for Purification (Causality)
A standard purification protocol is not merely a sequence of steps, but a series of chemically logical decisions designed to exploit the physical properties of the target molecule against its impurities.
-
The Quench Logic (Saturated NaHCO₃): The esterification process utilizes thionyl chloride (SOCl₂) and methanol, generating hydrochloric acid (HCl) and sulfur dioxide (SO₂) as highly acidic byproducts. A mild base like sodium bicarbonate is specifically chosen for the aqueous quench. It effectively neutralizes residual HCl without risking base-catalyzed hydrolysis (saponification) of the newly formed methyl ester, a detrimental side reaction that would occur if strong bases like NaOH were used [1].
-
The Extraction Logic (Ethyl Acetate): Ethyl acetate provides an optimal partition coefficient. The lipophilic cyclopentyl ring drives the target ester into the organic phase, while the neutralized sodium salts and polar impurities remain trapped in the aqueous phase.
-
The Chromatographic Logic (Silica Gel): The alpha-hydroxyl group on the propanoate backbone provides a strong, predictable hydrogen-bonding interaction with the silanol groups of the stationary phase. This allows for excellent resolution from non-polar aliphatic byproducts when using a non-polar to moderately polar solvent gradient (heptane/ethyl acetate).
Workflow Visualizations
Figure 1: Step-by-step purification workflow for this compound.
Figure 2: Biphasic extraction logic and molecular partitioning.
Step-by-Step Experimental Protocol
Phase 1: Post-Reaction Quench & Liquid-Liquid Extraction
-
Volatile Removal: Transfer the crude reaction mixture to a round-bottom flask. Concentrate under reduced pressure using a rotary evaporator (water bath at 35°C) to remove the bulk of the anhydrous methanol and volatile thionyl chloride byproducts [1].
-
Aqueous Quench: Suspend the resulting concentrated residue in a biphasic mixture of Ethyl Acetate (3 volumes) and saturated aqueous Sodium Bicarbonate (NaHCO₃) (3 volumes).
-
Agitation: Stir the biphasic mixture vigorously for 15 minutes at room temperature until CO₂ evolution (bubbling) completely ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer.
-
Back-Extraction: Extract the aqueous portion with an additional 2 volumes of Ethyl Acetate to ensure maximum recovery of the target ester [1].
-
Drying: Combine the organic extracts and dry over anhydrous Magnesium Sulfate (MgSO₄). Note: MgSO₄ is preferred over Na₂SO₄ here due to its higher capacity for water removal from ethyl acetate.
-
Filtration & Concentration: Filter the suspension to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester as an oil.
Phase 2: Silica Gel Flash Chromatography
-
Column Preparation: Pack a glass chromatography column (or use a pre-packed automated flash cartridge) with standard phase silica gel (230-400 mesh).
-
Sample Loading: Dissolve the crude oil in a minimum amount of starting eluent (e.g., 95:5 Heptane/Ethyl Acetate) and load it carefully onto the silica bed.
-
Elution Gradient: Elute the column using a gradient of Heptane and Ethyl Acetate. Begin with 5% Ethyl Acetate to flush out non-polar impurities, gradually increasing to 15-20% Ethyl Acetate to elute the target this compound [1].
-
Fraction Collection: Collect fractions in standard test tubes.
Phase 3: Concentration & Storage
-
Pooling: Pool the fractions containing the pure product (verified via TLC, see Section 6).
-
Final Evaporation: Concentrate the pooled fractions under reduced pressure to afford the pure product as a clear oil [1].
-
Storage: Purge the storage vial with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the hydroxyl group, seal tightly, and store at 2-8°C.
Analytical Validation (Self-Validating System)
To ensure the purification protocol was successful and the fraction pooling was accurate, the isolated clear oil must be validated against a strict set of analytical parameters.
-
Thin-Layer Chromatography (TLC):
-
Challenge: The molecule lacks a conjugated pi-system, making it invisible under standard 254 nm UV light.
-
Solution: Use a chemical stain. Dip the developed TLC plate in a Potassium Permanganate (KMnO₄) or p-Anisaldehyde solution and heat gently with a heat gun. The secondary alcohol will oxidize/react, revealing the product spot.
-
-
Liquid Chromatography-Mass Spectrometry (LCMS):
-
Analyze the sample using positive electrospray ionization (+ESI). The expected molecular weight for C₉H₁₆O₃ is 172.22.
-
Validation Benchmark: Look for the molecular ion peak at m/z 171.6 (M)+ or the protonated adduct at m/z 173 (M+H)+ [1].
-
-
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Dissolve a small aliquot in deuterated chloroform (CDCl₃).
-
Validation Benchmark (400 MHz, CDCl₃): The spectrum must show a distinct singlet at δ 3.77 (3H) corresponding to the methyl ester, and a multiplet at δ 4.15-4.20 (1H) corresponding to the chiral alpha-proton adjacent to the hydroxyl group [1]. Additional peaks should appear at δ 2.62-2.63 (1H), 1.97-2.05 (1H), 1.49-1.86 (8H, cyclopentyl ring), and 1.06-1.17 (2H) [1].
-
References
- Title: Substituted Heteroaryls (US20100063063A1)
Application Note: Synthesis of Hepatoselective Glucokinase Activators Using (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Chiral building block utilization, racemization control, and multikilogram scale-up protocols.
Introduction: The Shift Toward Hepatoselective Glucokinase Activators
Glucokinase (GK) is a hexokinase isozyme that acts as the primary glucose sensor in pancreatic
Early systemic GKAs demonstrated robust glucose-lowering efficacy but were plagued by a high risk of hypoglycemia due to the overstimulation of pancreatic insulin secretion at low blood glucose levels[3]. To mitigate this, the field shifted toward hepatoselective GKAs , such as PF-04991532[4]. These compounds are designed with specific physicochemical properties (e.g., low passive permeability, OATP transporter substrate recognition) to selectively target the liver, enhancing hepatic glucose utilization without triggering inappropriate insulin release[3].
Fig 1. Mechanism of hepatoselective Glucokinase Activators (GKAs) in glucose homeostasis.
Mechanistic Rationale: The Role of (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate
The clinical candidate PF-04991532 relies heavily on the critical chiral building block (R)-methyl 3-cyclopentyl-2-hydroxypropanoate [5]. The cyclopentyl moiety is specifically tailored to occupy a lipophilic pocket within the GK allosteric binding site, while the
The primary challenge in synthesizing this class of molecules is the extreme lability of the
Fig 2. Synthetic workflow from (R)-methyl 3-cyclopentyl-2-hydroxypropanoate to PF-04991532.
Experimental Protocols & Causality
The following protocols outline the multikilogram-scalable synthesis of the GKA API from the starting hydroxy ester. Each step is designed as a self-validating system, incorporating strict stoichiometric controls and In-Process Controls (IPCs).
Protocol 1: Triflation of the Hydroxyl Group
Objective: Activate the secondary alcohol for a stereoinvertive displacement without degrading the substrate.
-
Preparation: Charge a dry reactor with (R)-methyl 3-cyclopentyl-2-hydroxypropanoate (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).
-
Base Addition: Add 2,6-lutidine (1.2 eq). Causality: 2,6-lutidine is chosen over triethylamine because its steric bulk prevents nucleophilic attack on the highly reactive triflate product, minimizing side reactions.
-
Activation: Cool the mixture to 0 °C. Dropwise add trifluoromethanesulfonic anhydride (
, 1.1 eq) while maintaining the internal temperature below 5 °C. -
IPC (Self-Validation): Monitor via GC-MS. The reaction is typically complete within 30 minutes.
-
Workup: Quench with cold 1M HCl to remove the lutidine salts. Separate the organic layer, dry over
, and concentrate under reduced pressure at <25 °C. Critical Note: The resulting (R)-triflate is thermally unstable. It must be used immediately in Protocol 2 without chromatographic purification.
Protocol 2: Stereoinvertive Displacement
Objective: Introduce the 4-(trifluoromethyl)-1H-imidazole moiety with complete inversion of stereochemistry to yield the (S)-enantiomer[7].
-
Deprotonation: In a separate vessel, dissolve 4-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous THF (8 vol). Cool to 0 °C.
-
Stoichiometric Control: Add Lithium bis(trimethylsilyl)amide (LHMDS) (0.9 eq) dropwise. Causality: Using a substoichiometric amount of base (0.9 eq relative to imidazole) is the most critical parameter of this synthesis[7]. If excess base is present, it will rapidly deprotonate the highly acidic
-proton of the newly formed product, leading to immediate racemization (See Table 1). -
Displacement: Add the crude (R)-triflate (1.5 eq) from Protocol 1 to the imidazole anion solution at 0 °C. Warm to 20 °C over 2 hours.
-
IPC (Self-Validation): Perform Chiral HPLC analysis. The target enantiomeric excess (ee) must be >98%. If ee is compromised, the LHMDS titer or stoichiometry was inaccurate.
-
Isolation: Quench with saturated aqueous
, extract with ethyl acetate, and purify via crystallization to yield (S)-methyl 3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanoate.
Protocol 3: Acid Hydrolysis and T3P-Mediated Amidation
Objective: Hydrolyze the ester and couple it with 6-aminonicotinic acid without epimerizing the
-
Hydrolysis: Suspend the (S)-ester in 6M HCl (10 vol) and heat to near-reflux (95 °C) for 12 hours[7]. Causality: Acidic hydrolysis is mandatory; basic saponification (e.g., LiOH/NaOH) causes instantaneous racemization[7].
-
Coupling Preparation: Isolate the resulting (S)-acid. Dissolve the acid (1.0 eq) and 6-aminonicotinic acid benzyl ester (1.05 eq) in a mixture of EtOAc and THF.
-
T3P Activation: Add Pyridine (3.0 eq), followed by Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 eq)[8]. Causality: 6-aminonicotinic acid is a highly non-nucleophilic amine[8]. Standard coupling reagents (HATU, EDC) require prolonged reaction times or strong bases (DIPEA), which promote oxazolone formation and epimerization of the acid substrate (See Table 2). T3P provides a mild, highly reactive mixed anhydride intermediate that couples rapidly while pyridine acts as a weak, non-epimerizing acid scavenger[8].
-
IPC (Self-Validation): Monitor via UPLC-MS. The conversion should reach >95% within 4 hours at 45 °C.
-
Final Deprotection: Hydrogenate the benzyl ester (
, Pd/C) to yield the final API, PF-04991532.
Data Presentation: Optimization Metrics
The success of the synthesis hinges on strict adherence to the optimized parameters. The tables below summarize the causality behind the reagent choices.
Table 1: Effect of Base Stoichiometry on
| Base (LHMDS) Eq. | Imidazole Eq. | Triflate Eq. | Conversion (%) | Product ee (%) | Mechanistic Outcome |
| 1.1 | 1.0 | 1.0 | >95 | <50 | Complete Racemization |
| 1.0 | 1.0 | 1.0 | >95 | 75 | Partial Epimerization |
| 0.9 | 1.0 | 1.5 | >95 | >98 | Stereochemical Retention |
Table 2: Comparison of Coupling Reagents for Amidation of Racemization-Prone Acid Highlights the superiority of T3P in coupling non-nucleophilic amines while preserving chirality.
| Coupling Reagent | Base | Reaction Time (h) | Yield (%) | Product ee (%) |
| HATU | DIPEA | 12 | 85 | 40 |
| EDC / HOBt | TEA | 24 | 70 | 65 |
| T3P (50% in EtOAc) | Pyridine | 4 | 92 | >99 |
Conclusion
The synthesis of hepatoselective glucokinase activators like PF-04991532 represents a masterclass in controlling highly labile chiral centers. By utilizing (R)-methyl 3-cyclopentyl-2-hydroxypropanoate as the foundational building block, chemists can establish the critical
References
- US Patent 20100063063A1 - Substituted Heteroaryls. Google Patents.
- Multikilogram Synthesis of a Hepatoselective Glucokinase Activator. Organic Process Research & Development.
- Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus. ResearchGate.
- Insights to the emerging potential of glucokinase activators as antidiabetic agent. PMC.
- Elucidating the Glucokinase Activating Potentials of Naturally Occurring Prenylated Flavonoids: An Explicit Computational Approach. PMC.
- Glucokinase Activators. MedChemExpress.
Sources
- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Glucokinase Activating Potentials of Naturally Occurring Prenylated Flavonoids: An Explicit Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20100063063A1 - Substituted Heteroaryls - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Coupling Strategies for Methyl 3-cyclopentyl-2-hydroxypropanoate
This Application Note is structured to provide actionable, high-fidelity protocols for utilizing Methyl 3-cyclopentyl-2-hydroxypropanoate in medicinal chemistry, specifically focusing on its critical role as a chiral building block in the synthesis of Glucokinase Activators (GKAs) and peptidomimetics.
Introduction & Strategic Utility
This compound is a versatile chiral synthon, structurally functioning as a cyclopentyl-substituted lactic acid derivative . It serves as a critical hydrophobic pharmacophore in drug discovery, most notably in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes (e.g., Pfizer’s clinical candidates).
Core Reactivity Profile
The molecule possesses two distinct reactive centers allowing for divergent coupling strategies:
-
Electrophilic Carbonyl (C1): The methyl ester is a precursor to the free carboxylic acid, which undergoes amide coupling to generate the pharmacologically active backbone.
-
Nucleophilic Hydroxyl (C2): The
-hydroxyl group can participate in etherification (Williamson/Mitsunobu) or acylation, though it is often left free to engage in hydrogen bonding within the target protein's active site.
Critical Challenge: The
Pre-Coupling Preparation: Chemoselective Hydrolysis
Before amide coupling, the methyl ester must be hydrolyzed to the parent acid: 3-cyclopentyl-2-hydroxypropanoic acid .
Protocol: Lithium Hydroxide Hydrolysis
Rationale: LiOH is preferred over NaOH/KOH due to its milder cation effect, reducing the risk of
Reagents:
-
This compound (1.0 equiv)
-
LiOH
H O (1.2 equiv) -
Solvent: THF/Water (3:1 v/v)
Procedure:
-
Dissolve the ester in THF and cool to 0 °C.
-
Add the solution of LiOH in water dropwise over 15 minutes.
-
Allow the reaction to warm to 20 °C and stir for 2–4 hours (Monitor by TLC/LCMS).
-
Workup (Critical): Acidify carefully with 1N HCl to pH 2–3 at 0 °C. Extract immediately with Ethyl Acetate (EtOAc).
-
Dry over Na
SO and concentrate. Do not heat above 40 °C during concentration to prevent self-esterification (oligomerization).
Primary Coupling Protocol: T3P-Mediated Amidation
This is the industry-standard method for coupling
Mechanism of Action
T3P (Propylphosphonic anhydride) acts as a cyclic trimer. It activates the carboxylic acid to form a mixed anhydride. Unlike uronium salts (HATU), T3P does not generate a free base that can deprotonate the acidic
Figure 1: T3P-mediated activation pathway minimizing racemization risks.
Step-by-Step Procedure
Materials:
-
Acid Substrate: 3-cyclopentyl-2-hydroxypropanoic acid (1.0 equiv)
-
Amine Partner: (e.g., substituted aminopyridine) (1.0–1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or 2,6-Lutidine (for sensitive substrates)
-
Solvent: Ethyl Acetate (EtOAc) or MeCN (Anhydrous)
Execution:
-
Setup: Charge the reaction vessel with the Acid and Amine in EtOAc (approx. 10 mL/g).
-
Base Addition: Cool the mixture to 0–5 °C. Add Pyridine dropwise.
-
Activation: Add T3P solution slowly over 20 minutes. Note: The reaction is exothermic; maintain T < 10 °C during addition.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 12–24 hours.
-
Monitoring: Check LCMS for consumption of the acid.
-
Quench: Add water (equal volume) and stir for 15 minutes to hydrolyze excess T3P.
-
Isolation: Separate phases. Wash the organic layer successively with:
-
Purification: Concentrate and purify via silica gel chromatography (typically Hexane/EtOAc).[1]
Data: Coupling Reagent Comparison
| Reagent | Yield (%) | Enantiomeric Excess (%ee) | Notes |
| T3P / Pyridine | 88 - 92% | > 99% | Recommended. Lowest epimerization. |
| HATU / DIPEA | 85 - 90% | 85 - 92% | Significant racemization risk due to basicity. |
| EDC / HOBt | 75 - 80% | 95 - 98% | Slower reaction; O-acyl urea side products possible. |
Alternative Protocol: Mitsunobu Etherification
If the target requires modification of the hydroxyl group (e.g., creating an ether linkage while inverting the stereocenter), a Mitsunobu protocol is required.
Context: This reaction inverts the stereochemistry at C2 (e.g., converting (R)-isomer to (S)-ether).
Procedure:
-
Dissolve this compound (1.0 equiv), Triphenylphosphine (PPh
, 1.5 equiv), and the Phenol/Alcohol partner (1.2 equiv) in anhydrous THF. -
Cool to 0 °C.
-
Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.
-
Stir at 0 °C for 1 hour, then warm to RT overnight.
-
Note: This reaction is sterically sensitive due to the adjacent cyclopentyl group. If conversion is low, switch to ADDP/PBu
.
Quality Control & Validation
Chiral HPLC Method
To validate the integrity of the coupling, use the following method to separate enantiomers:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (carbonyl absorption).
-
Acceptance Criteria: > 98% ee for pharmaceutical applications.
References
-
Pfefferkorn, J. A., et al. (2012). "Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator." Journal of Medicinal Chemistry, 55(3), 1318–1333.
-
Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Peptide Coupling." Organic Process Research & Development, 20(2), 140–177.
-
Patent US20100063063A1. (2010).[3][4] "Substituted Heteroaryls as Glucokinase Activators." Google Patents.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
Sources
Application Note: A Multi-faceted Approach to the Analytical Characterization of Methyl 3-cyclopentyl-2-hydroxypropanoate
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of Methyl 3-cyclopentyl-2-hydroxypropanoate, a chiral ester of significant interest in synthetic chemistry and drug development. The inherent challenges in analyzing this semi-volatile, polar molecule, which lacks a strong chromophore, necessitate a multi-technique approach. This document outlines detailed protocols for chromatographic, spectroscopic, and spectrometric analyses, including High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric separation, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Analytical Challenge
This compound is a chiral molecule featuring a hydroxyl group and an ester functional group, with a cyclopentyl moiety. Its characterization is pivotal for ensuring quality, purity, and consistency in research and manufacturing. The primary analytical hurdles include its semi-volatile nature, the presence of a stereocenter, and the absence of a significant UV-absorbing chromophore, which complicates analysis by conventional HPLC-UV methods. A successful analytical strategy must therefore be capable of:
-
Structural Confirmation: Unequivocally verifying the molecular structure.
-
Purity Assessment: Quantifying the main component and separating it from potential process-related impurities and diastereomers.
-
Enantiomeric Separation: Resolving and quantifying the (R)- and (S)-enantiomers.
-
Functional Group Identification: Confirming the presence of key functional groups.
This application note details a suite of validated analytical techniques to address these challenges comprehensively.
Chromatographic Analysis: Purity and Enantiomeric Resolution
Chromatography is the cornerstone for assessing the purity and chiral integrity of this compound. Due to its properties, both gas and liquid chromatography are employed for a complete characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Rationale: GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound. The mass spectrometer provides definitive identification of separated components. Derivatization of the hydroxyl group is often necessary to improve peak shape and thermal stability.[1]
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the sample into a 2 mL vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Oven Program | Initial 80°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Expected Outcome: The total ion chromatogram (TIC) will show a primary peak for the silylated derivative of this compound. Any smaller peaks can be identified by their mass spectra, allowing for the profiling of impurities such as residual starting materials or by-products.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Rationale: As this compound is a chiral molecule, resolving its enantiomers is critical. Chiral HPLC using a polysaccharide-based chiral stationary phase (CSP) is a powerful method for this purpose.[2][3][4] Normal-phase chromatography often provides better selectivity for such compounds. Due to the lack of a strong chromophore, a UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Refractive Index (RI) detector is required.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase to a concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector | UV at 210 nm or Refractive Index (RI) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][6][7][8] System suitability tests, as defined in USP <621>, must be performed before each analysis.[9][10][11][12]
Expected Outcome: A baseline separation of the two enantiomers will be achieved, allowing for their accurate quantification. The resolution (Rs) between the two peaks should be greater than 1.5.
Spectroscopic and Spectrometric Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound. 2D NMR techniques like COSY and HSQC can further confirm assignments.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC.
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR Assignment | Predicted Shift (ppm) | Multiplicity |
| -OH | ~2.5-3.5 | br s |
| CH (α to OH) | ~4.1-4.2 | m |
| -OCH₃ | ~3.7 | s |
| Cyclopentyl CH₂ & CH | ~1.2-2.0 | m |
| ¹³C NMR Assignment | Predicted Shift (ppm) |
| C=O (ester) | ~174-176 |
| CH (α to OH) | ~70-72 |
| -OCH₃ | ~52-53 |
| Cyclopentyl CH | ~40-42 |
| Cyclopentyl CH₂ | ~25-32 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For this compound, it will confirm the presence of the hydroxyl (-OH) and ester (C=O, C-O) groups.
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two KBr plates.
-
Instrumentation: FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3500-3200 | Strong, Broad |
| C-H stretch (aliphatic) | 3000-2850 | Strong |
| C=O stretch (ester) | ~1735 | Strong, Sharp |
| C-O stretch (ester) | 1300-1100 | Strong |
Mass Spectrometry (MS)
Rationale: When coupled with GC, MS provides molecular weight information and fragmentation patterns that aid in structural confirmation. The fragmentation pattern is a fingerprint that can be used to identify the compound.
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the silylated derivative.
-
Key Fragments:
-
Loss of the methoxy group (-OCH₃) from the ester.
-
Cleavage adjacent to the hydroxyl group.
-
Fragmentation of the cyclopentyl ring.
-
A base peak resulting from a stable fragment, potentially from cleavage alpha to the silylated oxygen.[14]
-
Integrated Analytical Workflow
A holistic approach is recommended for the complete characterization of a new batch or sample of this compound. The following workflow ensures comprehensive analysis and data integrity.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-pronged strategy to ensure its identity, purity, and chiral integrity. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals. By combining the strengths of GC-MS for impurity profiling, chiral HPLC for enantiomeric separation, and spectroscopic techniques (NMR and FTIR) for structural confirmation, a comprehensive and reliable characterization can be achieved. Adherence to established validation principles from ICH and USP ensures that these methods are trustworthy and suitable for their intended purpose in a regulated environment.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? 2024. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResearchGate. Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... [Link]
-
Journal of Chromatography A. Sample preparation for the analysis of volatile organic compounds in air and water matrices. 2007. [Link]
-
LinkedIn. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
ScienceDirect. Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. 2019. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]
-
Royal Society of Chemistry. 1H- and 13C-NMR for - [Link]
-
YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]
-
EST Analytical. Sample Preparation. [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
SIELC Technologies. Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester. 2018. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. 2020. [Link]
-
LCGC International. A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. 2020. [Link]
-
Journal of Lipid Research. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]
-
Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. 2024. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. 2018. [Link]
-
ResearchGate. FTIR peak locations and assignment for ASC, ALSC, and PSC. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. 2019. [Link]
-
SciTePress. Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
-
PubMed. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. 2020. [Link]
-
ResearchGate. Figure S6. 13 C-NMR spectrum of methyl... [Link]
-
PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
-
Journal of Pharmaceutical Negative Results. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. 2023. [Link]
-
MDPI. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. 2025. [Link]
-
SpectraBase. cis-3-Methyl-cyclopentyl acetate - Optional[13C NMR] - Chemical Shifts. [Link]
-
China Petroleum Processing and Petrochemical Technology. DEVELOPMENT AND APPLICATION OF ANALYTICAL METHOD FOR COCONUT OIL METHYL ESTER HYDROGENATION PRODUCTS BY GAS CHROMATOGRAPHY. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ymc.co.jp [ymc.co.jp]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated Chiral HPLC Method for Determining the Enantiomeric Excess of Methyl 3-cyclopentyl-2-hydroxypropanoate
Abstract
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. Methyl 3-cyclopentyl-2-hydroxypropanoate is a key chiral intermediate whose stereoisomeric composition can significantly impact the efficacy and safety of a final active pharmaceutical ingredient (API). This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct separation and quantification of the enantiomers of this compound. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak shape. Furthermore, this document provides a comprehensive protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method's reliability, accuracy, and precision for its intended use in research and quality control environments.
Principle of Chiral Separation by HPLC
The successful separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, relies on creating a chiral environment within the HPLC system. This is most commonly achieved by using a Chiral Stationary Phase (CSP).[1] CSPs are composed of a single enantiomer of a chiral selector molecule that is immobilized onto a support, typically silica gel.[2]
The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[1] Due to stereochemical differences, these diastereomeric complexes have different association energies and stabilities. This disparity in interaction strength leads to one enantiomer being retained longer on the column than the other, resulting in different retention times and enabling their separation and quantification.[3] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective as they form chiral grooves and cavities, offering multiple interaction points (e.g., hydrogen bonding, dipole-dipole, and steric interactions) for a wide range of compounds.[1][4]
Part I: Method Development and Analytical Protocol
The following protocol has been optimized for baseline separation of the (R)- and (S)-enantiomers of this compound.
Materials and Reagents
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA) (HPLC Grade).
-
Standards: Racemic this compound, and enantiomerically enriched samples for peak identification.
-
Equipment:
-
Standard Analytical HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).[5]
-
Data acquisition and processing software (e.g., OpenLab, Empower).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and 0.45 µm syringe filters.
-
Instrumentation and Chromatographic Conditions
The selection of a polysaccharide-based CSP and a normal-phase mobile phase is based on their broad applicability and proven success in separating chiral molecules containing hydroxyl and ester functional groups.[6] The non-polar primary solvent (n-Hexane) and the polar modifier (Isopropanol) allow for fine-tuning of analyte retention and enantioselectivity.
| Parameter | Condition |
| HPLC Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel) or equivalent |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (or until both enantiomer peaks have eluted) |
Standard and Sample Preparation
-
Racemic Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the mobile phase in a separate volumetric flask.
-
Sample Preparation: Prepare the test sample at a concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter and prevent column blockage.[7]
Experimental Workflow Diagram
Caption: Overall workflow for ee% determination.
Part II: Data Analysis and Calculation
System Suitability
Before analyzing samples, the performance of the chromatographic system must be verified. Inject the racemic standard solution and evaluate the resulting chromatogram based on the following criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency should be adequate (typically > 2000 plates per peak).
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess (ee) is a measure of the purity of a chiral substance.[8] It is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:[3][7][9]
ee (%) = ( (Areamajor - Areaminor) / (Areamajor + Areaminor) ) * 100
Where:
-
Areamajor is the peak area of the enantiomer present in the larger amount.
-
Areaminor is the peak area of the enantiomer present in the smaller amount.
For example, if a sample yields a chromatogram with a major peak area of 950,000 and a minor peak area of 50,000:
-
ee (%) = ( (950,000 - 50,000) / (950,000 + 50,000) ) * 100
-
ee (%) = ( 900,000 / 1,000,000 ) * 100 = 90%
Part III: Method Validation Protocol
Method validation is a regulatory requirement that provides documented evidence that an analytical procedure is suitable for its intended purpose.[10] The following protocols are based on ICH Q2(R1) guidelines.[11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol:
-
Inject a blank (mobile phase).
-
Inject the racemic standard solution.
-
Inject a solution of the sample matrix/placebo (if applicable).
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank or placebo chromatograms.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the peak area of each enantiomer versus its concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.[12]
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol (Repeatability - Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the calculated enantiomeric excess should be ≤ 2.0%.[13]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare placebo samples spiked with known amounts of the enantiomers at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Alternatively, prepare samples with known enantiomeric ratios (e.g., 99:1, 95:5, 50:50).
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[13]
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
Inject six samples at this concentration and assess the precision.
-
-
Acceptance Criteria: The S/N ratio should be ≥ 10, and the RSD for the six injections should be ≤ 10%.[13]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% IPA; 92:8 and 88:12).
-
Column temperature (e.g., ±5°C; 20°C and 30°C).
-
Flow rate (e.g., ±0.1 mL/min; 0.9 and 1.1 mL/min).
-
-
Inject the racemic standard at each condition and evaluate system suitability parameters.
-
-
Acceptance Criteria: The system suitability criteria (Resolution ≥ 1.5) must be met under all varied conditions.[14]
Validation Logic Diagram
Caption: Logical flow of HPLC method validation.
Discussion and Troubleshooting
-
Poor Resolution: If the resolution is below 1.5, consider decreasing the percentage of Isopropanol in the mobile phase (e.g., to 92:8 n-Hexane:IPA). This will increase retention times and often improves separation. Alternatively, decreasing the flow rate or column temperature can also enhance resolution.[15]
-
Peak Tailing: Peak tailing can be caused by active sites on the silica support. While immobilized polysaccharide columns are generally robust, the addition of a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine) can sometimes improve peak shape, though this should be done cautiously as it can dramatically alter selectivity.
-
Retention Time Drift: Unstable retention times are often due to insufficient column equilibration or changes in mobile phase composition or temperature. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before the first injection and that the solvent mixture is well-degassed and stable.
Conclusion
This application note provides a comprehensive and reliable chiral HPLC method for the enantiomeric excess determination of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase eluent provides excellent separation and robust performance. The detailed protocols for both the analytical procedure and its validation according to ICH guidelines ensure that this method is suitable for implementation in regulated environments for quality control, stability testing, and research and development.
References
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]
-
PubMed. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Pearson. (n.d.). Enantiomeric Excess (ee) Calculator. Available at: [Link]
-
LCGC International. (2023). Recent Chiral Stationary Phase Advancements in HPLC Analysis. Available at: [Link]
-
Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Available at: [Link]
-
ResearchGate. (2025). (PDF) Chiral stationary phases for HPLC. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Available at: [Link]
-
LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Available at: [Link]
-
Springer. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Available at: [Link]
-
Agilent. (n.d.). Chiral HPLC Columns. Available at: [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Available at: [Link]
-
HSOA. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
-
CNR-IRIS. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Available at: [Link]
-
MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available at: [Link]
-
FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Available at: [Link]
- Google Patents. (n.d.). US20090325918A1 - Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action.
-
Semantic Scholar. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Available at: [Link]
-
MDPI. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Available at: [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. Enantiomeric Excess (ee) Calculator | ee from R/S %, HPLC Areas, Optical Rotation [pearson.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. actascientific.com [actascientific.com]
- 15. Analytical Separation of Closantel Enantiomers by HPLC [mdpi.com]
Application Note: High-Resolution NMR Characterization of Methyl 3-cyclopentyl-2-hydroxypropanoate
This Application Note is designed for research scientists and drug development professionals requiring rigorous structural validation of Methyl 3-cyclopentyl-2-hydroxypropanoate . This compound serves as a critical chiral intermediate in the synthesis of peptidomimetics (acting as a bioisostere for Leucine or Phenylalanine) and antiviral agents.
Part 1: Executive Summary & Structural Logic
The analysis of This compound (C₉H₁₆O₃) presents specific challenges due to the proximity of a chiral center (C2) to a flexible cycloalkyl ring. Standard 1D ¹H NMR is often insufficient for complete assignment due to signal overlap in the aliphatic region (1.0–2.0 ppm).
This protocol utilizes a self-validating workflow combining homonuclear decoupling analysis (COSY) and heteronuclear editing (DEPT-135/HSQC) to resolve the diastereotopic β-protons and confirm the integrity of the cyclopentyl ring. Furthermore, we address the critical requirement for pharmaceutical intermediates: the determination of enantiomeric excess (ee) using Chiral Solvating Agents (CSAs).
Structural Breakout & Spin System
-
Moiety A (Ester): Methyl singlet (isolated).
-
Moiety B (Chiral Center): The
-proton (H2) couples to the hydroxyl proton (in DMSO) and the two -protons (H3a, H3b). -
Moiety C (Linker): The
-methylene group (C3). Crucial Note: Due to the chiral center at C2, H3a and H3b are diastereotopic. They are chemically non-equivalent and will appear as distinct multiplets (ABX or ABMX system), not a simple doublet. -
Moiety D (Ring): Cyclopentyl group.[1] The methine proton (H1') couples to the linker, while the ring methylenes form a complex envelope.
Part 2: Experimental Protocols
Protocol 1: Sample Preparation
-
Solvent Selection:
-
Primary: DMSO-d₆ (99.9% D). Reasoning: DMSO minimizes exchange of the hydroxyl proton, allowing observation of the
coupling (typically Hz). This validates the presence of the free alcohol. -
Secondary: CDCl₃ (99.8% D). Reasoning: Better resolution of the aliphatic cyclopentyl region, though the OH peak may broaden or vanish due to exchange.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (for 500 MHz+ instruments).
-
Vessel: 5mm high-precision NMR tube (camber < 3µm) to prevent shimming artifacts in the crowded aliphatic region.
Protocol 2: Acquisition Parameters
To ensure data integrity suitable for regulatory filing (IND/NDA support):
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| ¹H 1D | zg30 | D1 = 10s | Quantitative integration (ensure relaxation of OMe). |
| ¹³C {¹H} | pg30 | Scans > 512 | Detection of quaternary Carbonyl signal (~175 ppm). |
| COSY | cosygpppqf | 2048 x 256 | Tracing the H2 → H3a/b → H1' spin system. |
| HSQC | hsqcetgp | Multiplicity-edited | Distinguish CH/CH₃ (positive) from CH₂ (negative). |
| HMBC | hmbcgplpndqf | J_long = 8 Hz | Linking OMe to Carbonyl; H2 to Ring Carbons. |
Part 3: Data Analysis & Interpretation[2]
Predicted ¹H NMR Assignment (500 MHz, DMSO-d₆)
Note: Chemical shifts are estimates based on additivity rules and structural analogs (e.g., methyl lactate, cyclopentylacetic acid).
| Position | Type | δ (ppm) | Multiplicity | Integral | J-Coupling (Hz) | Structural Insight |
| OH | Alcohol | 5.35 | d | 1H | Disappears in D₂O shake. | |
| H-2 | 4.15 | ddd | 1H | Deshielded by O and C=O. | ||
| OMe | Ester | 3.65 | s | 3H | - | Diagnostic singlet. |
| H-3a | 1.75 | ddd | 1H | Diastereotopic Proton A. | ||
| H-3b | 1.60 | ddd | 1H | Diastereotopic Proton B. | ||
| H-1' | Ring CH | 1.95 | m | 1H | - | Bridgehead methine. |
| Ring | CH₂ | 1.4-1.1 | m | 8H | - | Cyclopentyl envelope. |
The Diastereotopic Trap
A common error is misidentifying the
-
Observation: You will see two distinct multiplets (often complex due to coupling with H2 and H1').
-
Validation: An HSQC experiment will show two proton correlations attached to the same carbon signal at ~40 ppm. This confirms they are a methylene pair, not impurities.
Workflow Visualization
The following diagram illustrates the logical flow for complete structural validation, including the decision matrix for chiral analysis.
Caption: Logical workflow for structural and stereochemical validation of chiral
Part 4: Advanced Protocol – Enantiomeric Excess Determination
For drug development, confirming the ratio of R and S enantiomers is mandatory. Since the pure compound is an enantiomeric pair in an achiral environment, standard NMR cannot distinguish them.
Method: Chiral Solvating Agent (CSA) with Eu(hfc)₃
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] is the reagent of choice. It complexes with the ester carbonyl and hydroxyl group, inducing differential chemical shifts (
-
Baseline Scan: Acquire a standard ¹H spectrum of the sample (~10 mg) in CDCl₃.
-
Titration: Add 0.2 equivalents of Eu(hfc)₃. Shake well.
-
Observation: Focus on the Methoxy singlet (OMe) . It is usually the sharpest signal and will split into two singlets (one for R, one for S) if the sample is scalemic (not enantiopure).
-
Calculation:
[2] -
Optimization: If separation is poor, increase CSA to 0.5 equivalents or lower temperature to 273 K to slow exchange rates.
Part 5: Troubleshooting & Quality Control
| Symptom | Probable Cause | Corrective Action |
| Missing OH Peak | Chemical exchange with water in solvent. | Dry sample; use fresh ampoule of DMSO-d₆; run at lower temp (280K). |
| Broad Aliphatic Peaks | Ring inversion dynamics or poor shimming. | Check shimming on the solvent lock. If dynamic, heat to 320K to coalesce conformers. |
| Extra Doublets in OMe Region | Transesterification or hydrolysis. | Check for MeOH signal (~3.17 ppm in CDCl₃) or free acid. |
| H3a/H3b Overlap | Accidental magnetic equivalence. | Switch solvent from CDCl₃ to C₆D₆ (Benzene-d₆). The aromatic ring current often shifts protons distinctively. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3][4][5] (Standard text for assignment of diastereotopic protons and coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Authoritative source on Eu(hfc)₃ and Mosher ester analysis).
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Methyl 3-hydroxy-2-methyl-3-phenylpropanoate | C11H14O3 | CID 6421447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
Scalable Synthesis of Methyl 3-cyclopentyl-2-hydroxypropanoate: A Biocatalytic Approach
Application Note: AN-2026-CPH
Executive Summary & Strategic Analysis
Methyl 3-cyclopentyl-2-hydroxypropanoate (M-CPH) is a critical chiral building block, frequently utilized in the synthesis of peptidomimetics, HCV protease inhibitors (e.g., analogs of Telaprevir), and other antiviral agents requiring a bulky, lipophilic side chain with high stereochemical purity.
While classical routes involving cyanohydrin synthesis or racemic reduction followed by resolution exist, they suffer from poor atom economy and low yields (<40%). For scale-up (gram to kilogram), two primary asymmetric routes dominate:
-
Asymmetric Catalytic Hydrogenation: Using Ru/Rh-BINAP complexes. High pressure (10–50 bar), requires expensive noble metals, and rigorous purification to remove metal leachables.
-
Biocatalytic Reduction (Recommended): Using Ketoreductases (KREDs). Operates at ambient temperature/pressure, achieves >99% e.e., and eliminates heavy metal contamination.
This guide details the Biocatalytic Route , prioritizing the synthesis of the
Process Workflow Visualization
The following diagram outlines the critical path from raw materials to the isolated chiral ester.
Caption: Figure 1. End-to-end process flow for the synthesis of Methyl (S)-3-cyclopentyl-2-hydroxypropanoate via the Grignard-Biocatalytic route.
Detailed Experimental Protocols
PART A: Synthesis of Precursor (Methyl 3-cyclopentyl-2-oxopropanoate)
Critical Mechanism: This step involves a Grignard addition to a dialkyl oxalate.
-
Challenge: Grignard reagents typically add twice to esters, forming tertiary alcohols.
-
Solution: Use Inverse Addition (adding Grignard to excess oxalate) at low temperature (-40°C to -78°C) to arrest the reaction at the mono-addition (keto-ester) stage [1].
Materials:
-
(Bromomethyl)cyclopentane (CAS: 3814-30-0)
-
Magnesium turnings (activate with iodine)
-
Dimethyl oxalate (DMO) (dried)
-
Tetrahydrofuran (THF), anhydrous
-
2M HCl (aq)
Protocol:
-
Grignard Reagent Preparation (Cyclopentylmethylmagnesium bromide):
-
In a flame-dried 3-neck flask under
, charge Mg turnings (1.2 equiv) and a crystal of . -
Add 10% of the total (Bromomethyl)cyclopentane volume in minimal THF to initiate. Heat gently until color fades (initiation).
-
Dropwise add the remaining bromide in THF (1.0 M concentration) over 1–2 hours, maintaining a gentle reflux.
-
Stir for an additional hour at reflux to ensure complete consumption of bromide. Cool to room temperature. Titrate to determine exact molarity.
-
-
C-C Bond Formation (Inverse Addition):
-
In a separate reactor, dissolve Dimethyl Oxalate (2.0 equiv) in anhydrous THF (0.5 M). Note: Excess DMO is crucial to prevent bis-addition.
-
Cool the DMO solution to -40°C (dry ice/acetonitrile bath).
-
Transfer the Grignard solution via cannula or pressure-equalizing dropping funnel slowly over 2 hours. Internal temperature must not exceed -30°C.
-
Mechanistic Insight: The tetrahedral intermediate formed is stable at low temperatures. Warming it up in the presence of excess Grignard would lead to the double addition product.
-
-
Quench and Hydrolysis:
-
Quench the cold reaction mixture into a stirred solution of 2M HCl (cold) to hydrolyze the intermediate and neutralize magnesium salts.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
The crude oil contains the product and excess Dimethyl Oxalate.
-
Distillation: DMO sublimes/distills first. Fractionally distill the residue under high vacuum (<1 mbar). The
-keto ester typically boils higher than the oxalate. -
Yield Target: 65–75%.
-
PART B: Asymmetric Biocatalytic Reduction
Critical Mechanism: Stereoselective reduction of the ketone using a Ketoreductase (KRED) enzyme, coupled with a cofactor recycling system (Glucose Dehydrogenase/GDH) to regenerate NADPH [2].
Materials:
-
Substrate: Methyl 3-cyclopentyl-2-oxopropanoate (from Part A)
-
Enzyme: Commercial KRED Screening Kit (e.g., Codexis, Johnson Matthey) to identify (S)- or (R)-selective variant.
-
Cofactor: NADP+ (catalytic amount)[1]
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Solvent: DMSO or IPA (5-10% v/v as co-solvent)
Protocol (10g Scale-Up):
-
Reaction Setup:
-
In a 500 mL jacketed reactor, charge 200 mL Phosphate Buffer (100 mM, pH 7.0).
-
Add Glucose (1.5 equiv relative to substrate).
-
Add NADP+ (1.0 mM final concentration).
-
Add GDH (500 U) and the selected KRED (100–200 mg enzyme powder).
-
Adjust temperature to 30°C and stir at 250 rpm (overhead stirrer).
-
-
Substrate Addition:
-
Dissolve 10g of Methyl 3-cyclopentyl-2-oxopropanoate in 10 mL DMSO.
-
Add the substrate solution dropwise to the enzyme mixture.
-
Process Control: Maintain pH at 7.0 using an auto-titrator with 1M NaOH (Gluconic acid is produced as a byproduct, lowering pH).
-
-
Monitoring:
-
Monitor conversion via HPLC every 2 hours.
-
Endpoint: >99% conversion is typically achieved within 12–24 hours.
-
-
Workup:
-
Add Celite (10g) to the reaction mixture and filter to remove protein/biomass.
-
Extract the filtrate with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Note: MTBE is preferred over EtOAc to avoid potential enzyme denaturation/emulsions during extraction if recycled.
-
Wash organics with saturated
and Brine.[2] -
Concentrate to obtain the chiral
-hydroxy ester.
-
Analytical Quality Control
Chiral HPLC Method
To ensure the enantiomeric excess (e.e.) meets pharmaceutical standards (>99.5%).
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Ester carbonyl) |
| Temperature | 25°C |
| Retention Times | (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min (Confirm with standards) |
NMR Characterization[3][4]
-
1H NMR (400 MHz, CDCl3):
3.78 (s, 3H, -OCH3), 4.25 (dd, 1H, -H), 2.80 (br s, 1H, -OH), 1.90-1.10 (m, 11H, Cyclopentyl + ).
Process Safety & Scale-Up Risks
| Hazard | Risk Level | Mitigation Strategy |
| Grignard Initiation | High | Use iodine activation; add bromide slowly; have cooling bath ready; use blast shield. |
| Exotherm (Step 2) | High | Inverse addition is critical. Adding Grignard to DMO releases significant heat. Monitor internal temp strictly (-40°C). |
| Enzyme Sensitivity | Medium | Avoid heavy metal contamination in water; maintain pH 6.5–7.5; do not exceed 35°C. |
| Solvent Handling | Medium | THF forms peroxides. Test before use. MTBE is flammable. |
References
-
Rambaud, M. et al. "Synthesis of alpha-keto esters via Grignard addition to dialkyl oxalates." Synthesis, 1988, 4, 323-326. Link
-
Hollmann, F. et al. "Biocatalytic reduction of alpha-keto esters: A scalable route to chiral alpha-hydroxy esters." Green Chemistry, 2011, 13, 226-265. Link
-
Patel, R.N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 2008, 252, 659-701. Link
-
Sigma-Aldrich. "Methyl 3-cyclopentylpropanoate Safety Data Sheet." Link (Analogous safety data).
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).
Sources
The Synthetic Versatility of Methyl 3-Cyclopentyl-2-hydroxypropanoate: A Guide to Downstream Reactions
Introduction: Methyl 3-cyclopentyl-2-hydroxypropanoate is a valuable chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a methyl ester, opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the key downstream reactions of this molecule, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic manipulation of the hydroxyl and ester functionalities allows for the construction of complex molecular architectures, including precursors for antiviral agents and prostaglandin analogs.[1][2][3][4][5][6][7][8][9][10] This document will delve into oxidation, ester hydrolysis, etherification, reduction, and its application in the synthesis of significant bioactive molecules.
I. Oxidation of the Secondary Alcohol
The secondary hydroxyl group in this compound can be efficiently oxidized to the corresponding ketone, Methyl 3-cyclopentyl-2-oxopropanoate. This transformation is a pivotal step in many synthetic routes, as the resulting α-keto ester is a versatile intermediate. Two of the most reliable and widely used methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, both of which operate under mild conditions, preserving the integrity of the ester group.[11][12][13][14][15]
A. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the alcohol.[11][12][14][15][16] The reaction proceeds at low temperatures, minimizing the risk of side reactions.
Mechanism: The reaction is initiated by the formation of an electrophilic sulfur species from the reaction of DMSO and oxalyl chloride. The alcohol then attacks this species, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, is added to deprotonate the carbon adjacent to the oxygen, leading to the collapse of the intermediate and formation of the ketone, dimethyl sulfide, and carbon monoxide/dioxide.[12][14]
Experimental Protocol: Swern Oxidation
| Reagent/Parameter | Quantity/Value | Notes |
| Oxalyl chloride | 1.5 eq | |
| Dichloromethane (DCM), anhydrous | 10 mL / mmol of alcohol | |
| Dimethyl sulfoxide (DMSO), anhydrous | 2.5 eq | |
| This compound | 1.0 eq | |
| Triethylamine (TEA) | 5.0 eq | |
| Temperature | -78 °C to room temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred DCM.
-
Add anhydrous DMSO dropwise, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes.
-
Add a solution of this compound in anhydrous DCM dropwise. Stir for 45 minutes at -78 °C.
-
Add triethylamine dropwise, and stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary and secondary alcohols.[13] It is particularly useful for sensitive substrates.
Mechanism: The alcohol displaces an acetate group on the DMP reagent to form an intermediate. A base (often the displaced acetate) then abstracts the proton on the carbon bearing the hydroxyl group, leading to a concerted fragmentation that yields the ketone, the iodinane byproduct, and acetic acid.[17]
Experimental Protocol: Dess-Martin Oxidation
| Reagent/Parameter | Quantity/Value | Notes |
| Dess-Martin Periodinane (DMP) | 1.5 eq | |
| Dichloromethane (DCM), anhydrous | 10 mL / mmol of alcohol | |
| This compound | 1.0 eq | |
| Sodium bicarbonate (NaHCO₃) | (Optional) for acid-sensitive substrates | |
| Temperature | Room temperature | |
| Reaction Time | 1-3 hours | Monitor by TLC |
Step-by-Step Procedure:
-
To a round-bottom flask, add a solution of this compound in anhydrous DCM.
-
Add Dess-Martin Periodinane in one portion at room temperature. For acid-sensitive substrates, sodium bicarbonate can be added as a buffer.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[18][19][20]
-
Purify the crude product by flash column chromatography.
II. Transformations of the Ester Group
The methyl ester functionality of this compound is amenable to several important transformations, including hydrolysis to the corresponding carboxylic acid, reduction to a diol, and conversion to an amide.
A. Ester Hydrolysis
Hydrolysis of the methyl ester to 3-cyclopentyl-2-hydroxypropanoic acid can be achieved under either acidic or basic conditions.[21][22][23] The choice of conditions depends on the overall stability of the molecule and the desired workup procedure.
Acid-Catalyzed Hydrolysis Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Sulfuric Acid (H₂SO₄), concentrated | Catalytic amount | |
| Water | Excess | |
| Dioxane or THF | Co-solvent | |
| Temperature | Reflux | |
| Reaction Time | 4-12 hours | Monitor by TLC |
Step-by-Step Procedure:
-
Dissolve this compound in a mixture of dioxane (or THF) and water.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification) Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | 1.5 - 2.0 eq | |
| Water/Methanol or Water/THF | Solvent mixture | |
| Temperature | Room temperature to 60 °C | |
| Reaction Time | 2-6 hours | Monitor by TLC |
Step-by-Step Procedure:
-
Dissolve this compound in a mixture of water and methanol or THF.
-
Add a solution of LiOH or NaOH and stir at the desired temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and acidify with a dilute HCl solution to protonate the carboxylate.
-
Extract the carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
B. Reduction to a Diol
The methyl ester can be reduced to a primary alcohol, yielding 3-cyclopentylpropane-1,2-diol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[24][25][26][27]
Experimental Protocol: LiAlH₄ Reduction
| Reagent/Parameter | Quantity/Value | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 eq | |
| Tetrahydrofuran (THF), anhydrous | Solvent | |
| This compound | 1.0 eq | |
| Temperature | 0 °C to reflux | |
| Reaction Time | 2-8 hours | Monitor by TLC |
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diol.
C. Amide Formation
The methyl ester can be converted to an amide through aminolysis. This reaction can be facilitated by heating the ester with an amine or by using specific catalysts.[28][29]
Experimental Protocol: Aminolysis
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Amine (e.g., benzylamine) | 2.0 - 3.0 eq | |
| Solvent | Methanol or neat | |
| Temperature | Reflux or sealed tube at high temperature | |
| Reaction Time | 12-48 hours | Monitor by TLC |
Step-by-Step Procedure:
-
In a round-bottom flask or a sealed tube, combine this compound and the desired amine.
-
Add a solvent like methanol or run the reaction neat.
-
Heat the mixture to reflux or the desired temperature in a sealed tube.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess amine and solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
III. Etherification of the Hydroxyl Group
The secondary hydroxyl group can be converted into an ether, which can serve as a protecting group or as a key structural element in a target molecule. The Williamson ether synthesis and the Mitsunobu reaction are two common methods for this transformation.
A. Williamson Ether Synthesis
This classic method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[30]
Experimental Protocol: Williamson Ether Synthesis
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Sodium Hydride (NaH) | 1.2 eq | |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous | Solvent | |
| Alkyl Halide (e.g., methyl iodide, benzyl bromide) | 1.1 eq | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 2-12 hours | Monitor by TLC |
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the alkyl halide and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the ether by column chromatography.
B. Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry, using a phosphine and an azodicarboxylate.[30]
IV. Application in Complex Molecule Synthesis
The derivatives of this compound are crucial intermediates in the synthesis of various biologically active molecules.
-
Carbocyclic Nucleosides: The cyclopentane ring serves as a scaffold for the synthesis of carbocyclic nucleoside analogs, where a methylene group replaces the oxygen atom in the furanose ring of natural nucleosides.[1][2][3][4][5] These analogs often exhibit potent antiviral and anticancer properties. The functional handles on the cyclopentane ring, derived from the starting hydroxypropanoate, allow for the attachment of nucleobases and further modifications.[1][3][4]
-
Prostaglandins: Chiral cyclopentane derivatives are fundamental building blocks in the total synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in the body.[6][7][8][9][10][31] The stereochemistry and functionality introduced from precursors like this compound are critical for the biological activity of the final prostaglandin molecules.
V. Conclusion
This compound is a versatile and valuable starting material in organic synthesis. The strategic application of oxidation, hydrolysis, etherification, and reduction reactions on its hydroxyl and ester functionalities provides access to a wide range of complex and biologically significant molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this chiral building block in their synthetic endeavors.
References
- Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & pharmaceutical bulletin, 51(9), 1060–1063.
- Blanco, J. M., Caamaño, O., Fernández, F., & Rodríguez-Borges, J. E. (2004). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. ChemInform, 35(5).
- Yadav, J. S., & Reddy, P. N. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & medicinal chemistry letters, 16(3), 547–550.
- Ghavre, M., & Schneller, S. W. (2013). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current organic synthesis, 10(4), 629–641.
- Vince, R., & Hua, M. (1990). Synthesis and Antiviral Activities of Some Novel Carbocyclic Nucleosides. Nucleosides & Nucleotides, 9(2), 175-186.
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Harvard University. (2015). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2016, January 13). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- Sanichar, R., Carroll, C., Kimmis, R., Reiz, B., & Vederas, J. C. (2018). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry, 16(4), 593-597.
-
Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]
-
NPTEL. (n.d.). Module 1 : Oxidation Reactions. Retrieved from [Link]
- Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, X. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053.
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Total Organic Chemistry. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Organic Process Research & Development, 18(11), 1473-1487.
- Fu, Y., Dai, W., & Yang, C. (2025). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 14(2), e202500508.
- Selva, M., & Gottardo, M. (2017). Continuous-Flow O-Alkylation of Biobased Derivatives with Dialkyl Carbonates in the Presence of Magnesium. ChemSusChem, 10(2), 347-355.
- Cabri, W., Ciattini, P. G., & De Bernardinis, S. (2005). Process for the synthesis of prostaglandin derivatives.
-
LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]
- Collins, P. W., & Pappo, R. (1980). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins, 20(4), 631-638.
- Deardorff, D. R., Windham, C. Q., & Craney, C. L. (1996). ENANTIOSELECTIVE HYDROLYSIS OF cis-3,5-DIACETOXYCYCLOPENTENE: (1R,4S)-(+)
- Henkel Corporation. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Chen, J., & Li, G. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- Khan, K. A., & Khan, A. (1975). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 53(15), 2211-2216.
- Appella, D. H., Moritani, Y., Shintani, R., Ferreira, E. M., & Buchwald, S. L. (2002). Dynamic Kinetic Resolution via Asymmetric Conjugate Reduction: Enantio- and Diastereoselective Synthesis of 2,4-Dialkyl Cyclopentanones. Journal of the American Chemical Society, 124(10), 2498-2499.
- Li, G., & Chen, J. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Cimminiello, G., & D'Andrea, F. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 30(17), 4321.
- Pop, C. E., & Iacob, B. C. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572.
-
US Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
- Ferreira, F., & Normant, J. F. (2000). Diastereo- and enantioselective preparation of cyclopropanol derivatives.
- Basri, M., & Rahman, M. B. A. (1998). SYNTHESIS OF 2-SUBSTITUTED 4(R)-HYDROXY-2-CYCLOPENTEN-1-ONE, A PROSTAGLANDIN INTERMEDIATE WITH METHYL OLEATE FROM PALM OIL. Journal of the American Oil Chemists' Society, 75(10), 1369-1374.
-
PubChem. (n.d.). 3-Cyclopentyl-2-methylpropanoic acid. Retrieved from [Link]
-
Scilit. (n.d.). Diastereoselective Cyclopentane Construction. Retrieved from [Link]
Sources
- 1. Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues [jstage.jst.go.jp]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 7. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. irep.iium.edu.my [irep.iium.edu.my]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 17. Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. echemi.com [echemi.com]
- 19. ekwan.github.io [ekwan.github.io]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. data.epo.org [data.epo.org]
- 22. Methyl Esters [organic-chemistry.org]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. ch.ic.ac.uk [ch.ic.ac.uk]
- 25. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 31. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 3-cyclopentyl-2-hydroxypropanoate Synthesis
Here is the comprehensive technical support guide for the synthesis and troubleshooting of Methyl 3-cyclopentyl-2-hydroxypropanoate.
Executive Summary & Molecule Profile
This compound (often referred to as Cyclopentyl lactic acid methyl ester) is a critical chiral building block, particularly utilized as the "P2" fragment in the synthesis of peptidomimetics, HCV protease inhibitors, and renin inhibitors.
Its synthesis presents a unique set of challenges centered on enantiomeric purity (the
| Property | Data |
| IUPAC Name | Methyl 2-hydroxy-3-cyclopentylpropanoate |
| Molecular Formula | |
| Molecular Weight | 172.22 g/mol |
| Key Structural Feature | |
| Critical Quality Attribute | Enantiomeric Excess (ee) > 98.5% |
Primary Synthetic Workflows
To address user inquiries effectively, we categorize the synthesis into two primary routes. The choice of route dictates the specific troubleshooting steps required.
Route A: Enantioselective Reduction of -Keto Ester (Scalable)
This is the preferred industrial route. It involves the reduction of Methyl 3-cyclopentyl-2-oxopropanoate using biocatalysis (Ketoreductases/KREDs) or Asymmetric Transfer Hydrogenation (ATH).
Route B: Diazotization of Cyclopentylalanine (MedChem Scale)
Used when the corresponding amino acid (Cyclopentylalanine) is available. It involves a stereospecific substitution reaction (retention of configuration) using sodium nitrite and acid.
Visualizing the Synthetic Logic
Figure 1: Strategic pathways for the synthesis of the target hydroxy ester, highlighting the two primary routes and potential degradation pathways.
Troubleshooting Guide & FAQs
Category 1: Enantioselectivity Issues (Route A & B)
Q1: I am using Route A (KRED reduction) but my enantiomeric excess (ee) is stuck at 85%. How do I improve this to >98%?
Analysis: Low ee in enzymatic reductions usually stems from three causes:
-
Background Chemical Reduction: Non-enzymatic reduction by the cofactor regeneration system (e.g., if using isopropanol/base without the enzyme dominating the kinetics).
-
Wrong Enzyme Variant: The steric bulk of the cyclopentyl group requires a specific active site pocket.
-
Racemization: The product
-hydroxy ester can racemize under basic conditions.
Protocol Adjustment:
-
Screening: Switch to a KRED variant engineered for bulky hydrophobic side chains (often "P2-pocket" optimized).
-
pH Control: Maintain reaction pH strictly between 6.5 and 7.0. At pH > 8.0, the
-proton is acidic enough to cause racemization via enolization. -
Temperature: Lower the reaction temperature to 15-20°C. While this slows the rate, it often improves the stereoselectivity of the enzyme relative to the background reaction.
Q2: In Route B (Diazotization), I observe significant inversion of configuration instead of retention. Why?
Analysis:
The diazotization of
Corrective Action:
-
Avoid Halides: Do not use HCl. Use dilute sulfuric acid (
, 1M to 2M) or acetic acid. -
Kinetic Control: Ensure the reaction is kept cold (0°C) during the addition of
to prevent thermal decomposition of the diazonium intermediate before the internal displacement can occur.
Category 2: Impurity Profile & Purification
Q3: I see a UV-active impurity at RRT 1.2 that increases during distillation. What is it?
Diagnosis:
This is likely Methyl 3-cyclopentylacrylate (the
-
Mechanism:
-Hydroxy esters are prone to dehydration (elimination of water), especially under acidic conditions or high heat. The conjugation of the resulting double bond with the ester carbonyl makes this thermodynamically favorable.
Troubleshooting Protocol:
-
Avoid Acidic Workup: Do not use strong acids to quench reactions. Neutralize to pH 7.0 using phosphate buffer or saturated
. -
Distillation Limits: If purifying by distillation, use a high-vacuum (<1 mbar) to keep the pot temperature below 80°C.
-
Alternative Purification: Flash chromatography on silica gel is safer. Use a gradient of Hexanes:Ethyl Acetate (starting 90:10). The elimination product is less polar and will elute significantly earlier than the hydroxy ester.
Q4: My product contains a "dimer" species detected by LC-MS (M+H = 327 approx).
Diagnosis: This is the intermolecular esterification product (oligo-ester). The hydroxyl group of one molecule attacks the ester of another.
Prevention:
-
Concentration: Avoid concentrating the crude oil to dryness for extended periods, especially if traces of acid/base catalyst remain.
-
Storage: Store the purified product as a solution in a non-nucleophilic solvent (e.g., Toluene or DCM) if possible, or keep neat at -20°C.
Category 3: Analytical Challenges
Q5: How do I separate the enantiomers on HPLC? The cyclopentyl group seems to mask the chiral center.
Methodology: Standard C18 columns will not separate the enantiomers. You require a Chiral Stationary Phase (CSP).
Recommended Method:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (The molecule has weak UV absorbance; the ester carbonyl is the primary chromophore).
-
Note: If UV detection is too weak, derivatize the hydroxyl group with 3,5-dinitrobenzoyl chloride to enhance detection and chiral recognition.
Data Summary: Process Parameters
| Parameter | Recommended Range | Critical Limit (Failure Mode) |
| Reaction pH (Enzymatic) | 6.5 – 7.5 | > 8.0 (Racemization) |
| Reaction Temp (Diazotization) | -5°C to 5°C | > 10°C (Side reactions/Elimination) |
| Workup pH | 7.0 (Neutral) | < 4.0 (Acid catalyzed dehydration) |
| Storage Temp | -20°C | > 25°C (Oligomerization) |
References
-
Vertex Pharmaceuticals Inc. (2011). Synthesis and evaluation of cyclopentane-based analogs. National Institutes of Health (PMC). Available at: [Link]
-
Organic Syntheses. (1965). Cyclopentanecarboxylic acid, methyl ester and derivatives. Organic Syntheses, Coll. Vol. 4. Available at: [Link]
-
MDPI. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available at: [Link]
-
ResearchGate. (2020). Enantioselective cyclopentyl-3-ketopropanenitrile reduction. Available at: [Link]
-
Organic Chemistry Portal. Methyl Esters: Synthesis and Protection. Available at: [Link]
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult local safety regulations before handling diazo compounds or biological agents.
Technical Support Center: Yield Optimization for Methyl 3-cyclopentyl-2-hydroxypropanoate
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals scaling up the synthesis of Methyl 3-cyclopentyl-2-hydroxypropanoate (CAS: 1174013-24-1). This chiral alpha-hydroxy ester is a highly valued intermediate, most notably utilized in the multi-kilogram synthesis of hepatoselective glucokinase activators for Type 2 diabetes therapies[1].
Below, you will find mechanistically grounded workflows, self-validating protocols, and a targeted troubleshooting FAQ to help you overcome yield plateaus and purity issues.
Mechanistic Overview & Reaction Workflows
The synthesis of the (R)-enantiomer of this target molecule typically relies on a two-phase convergent approach.
-
Chiral Center Generation: The asymmetric reduction of 3-cyclopentyl-2-oxopropanoic acid using a biocatalyst to establish the (R)-stereocenter with high enantiomeric excess (ee)[2].
-
Anhydrous Esterification: The conversion of the resulting carboxylic acid to the methyl ester. Because Fischer esterification is an equilibrium process, using an in situ acid generation method (via Thionyl Chloride) is critical to drive the reaction forward without introducing water[3].
Fig 1: Synthesis workflow for (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate via enzymatic reduction.
Validated Experimental Protocols
Protocol A: Anhydrous Esterification via In Situ HCl Generation
This protocol utilizes Thionyl Chloride (
Step-by-Step Methodology:
-
Preparation: Equip a dry, inert-gas-purged round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: Dissolve 2.36 g of (R)-3-cyclopentyl-2-hydroxypropanoic acid in 15 mL of strictly anhydrous methanol at room temperature[4].
-
Activation: Slowly add 1.64 mL of
dropwise to the stirred solution. (Causality: Slow addition prevents thermal spikes that could lead to the chlorination of the alpha-hydroxyl group). -
Reflux: Heat the resulting mixture at reflux (approx. 65°C) for 2 hours[4].
-
Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and volatile byproducts.
-
Workup: Partition the residue between ethyl acetate and cold, aqueous saturated
solution. Separate the biphasic mixture and extract the aqueous portion with additional ethyl acetate[4].
Self-Validation Mechanism: The reaction progress is self-validating via Thin Layer Chromatography (TLC). The starting alpha-hydroxy acid is highly polar and will show a low Retention Factor (
). The target methyl ester is significantly less polar and will migrate higher up the plate. The complete disappearance of the baseline spot confirms 100% conversion. Furthermore, the mildworkup selectively partitions any unreacted acid into the aqueous waste, ensuring the organic layer yields a highly pure ester[4].
Protocol B: Enantioselective Enzymatic Reduction
For researchers synthesizing the precursor acid in-house, D-Lactate Dehydrogenase (D-LDH) offers a highly stereoselective route[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.0) containing 3-cyclopentyl-2-oxopropanoic acid (substrate) and an equimolar amount of NADH.
-
Enzyme Addition: Introduce a catalytic amount of D-LDH to the solution.
-
Incubation: Incubate the mixture at 30°C with gentle orbital shaking for 24 hours.
-
Quenching & Extraction: Quench the reaction by lowering the pH to 2.0 using dilute
, then extract the (R)-3-cyclopentyl-2-hydroxypropanoic acid with ethyl acetate.
Self-Validation Mechanism: This biocatalytic reaction is a self-validating closed system when monitored via UV-Vis spectroscopy. The cofactor NADH absorbs strongly at 340 nm, whereas its oxidized form (
) does not. Because the reduction of the ketone to the alcohol consumes NADH in a strict 1:1 stoichiometry, the depletion of absorbance at 340 nm provides a real-time, mathematically verifiable yield calculation without the need for invasive HPLC sampling[2].
Quantitative Yield & Condition Matrix
Use the following data matrix to benchmark your internal yields against established industry standards.
| Synthesis Method | Catalyst / Reagent | Temperature | Reaction Time | Expected Yield | Enantiomeric Excess (ee) | Key Impurity Risk |
| Anhydrous Esterification | Reflux (65°C) | 2 hours | 85–90% | N/A (Retains ee) | Alpha-chloro ester | |
| Enzymatic Reduction | D-LDH + NADH | 30°C | 24 hours | 68–72% | >99.9% | Unreacted ketone |
| Standard Fischer (Control) | Reflux (65°C) | 4–6 hours | <65% | N/A (Retains ee) | Hydrolyzed acid |
Troubleshooting Guides & FAQs
Q1: Why am I observing the alpha-chloro byproduct (Methyl 3-cyclopentyl-2-chloropropanoate) during esterification?
Causality: Thionyl chloride (
Q2: My esterification yield is plateauing at 65-70%. How can I drive it to >90%?
Causality: Fischer esterification is a reversible equilibrium reaction. The presence of ambient moisture, or water generated during alternative acid-catalyzed methods (like aqueous
Q3: How do I prevent racemization of the (R)-enantiomer during scale-up and workup?
Causality: The alpha-proton adjacent to the ester carbonyl is mildly acidic. Exposure to strong bases during the reaction quench can lead to enolization, which destroys the chiral center and results in a racemic mixture. This is a well-documented challenge in the synthesis of glucokinase activators[1].
Solution: Strictly avoid strong bases like
References
- Substituted Heteroaryls (US Patent 20100063063A1)
-
Multikilogram Synthesis of a Hepatoselective Glucokinase Activator Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Technical Support Center: Resolving Impurities in Methyl 3-cyclopentyl-2-hydroxypropanoate
Introduction
Welcome to the technical support hub for Methyl 3-cyclopentyl-2-hydroxypropanoate . This alpha-hydroxy ester is a critical chiral building block, often employed in the synthesis of kinase inhibitors and antiviral therapeutics (e.g., HCV protease inhibitors).
Due to the specific structural combination of a secondary hydroxyl group alpha to a carbonyl and a bulky cyclopentyl ring, this molecule exhibits a unique impurity profile that often defies standard purification logic. This guide addresses the three most common "phantom" issues reported by our users: spontaneous dehydration , silent oligomerization , and enantiomeric drift .
Module 1: The "Ghost" Peak (Dehydration)
User Observation
"I purified my compound on silica gel. The NMR looks mostly clean, but I see a new set of signals in the alkene region (6.0–7.0 ppm) and my yield dropped by 15%. What happened?"
Technical Diagnosis
You are observing the formation of Methyl 3-cyclopentylacrylate .[1]
Alpha-hydroxy esters are chemically fragile.[1] The proton at the
Troubleshooting Protocol
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |
| Stationary Phase | Standard Silica Gel (Acidic) | Neutralized Silica or Neutral Alumina |
| Mobile Phase Modifier | None | 1% Triethylamine (Et3N) |
| Thermal Limit | Distillation > 120°C | High Vac (<1 mbar) @ < 80°C |
Action Plan: Neutralizing Your Column
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 2% Et3N.[1]
-
Flush: Wash the column with 3 column volumes (CV) of mobile phase without Et3N just before loading (to prevent basic hydrolysis).
-
Elution: Run the column rapidly. Do not leave the compound on the silica overnight.
Module 2: The "Silent" Mass Increase (Oligomerization)
User Observation
"My LC-MS shows the correct mass (M+1), but after storage, I see peaks at [2M-H2O] and higher. The material has become more viscous."
Technical Diagnosis
Your compound is undergoing Intermolecular Transesterification . Unlike simple esters, alpha-hydroxy esters are dual-functional monomers.[1] Over time, or with heat, the hydroxyl group of one molecule attacks the ester carbonyl of another. This leads to two distinct impurities:
-
Linear Oligomers: Dimer, trimer, etc.[1]
-
Cyclic Dimer (Lactide): A six-membered dioxane-2,5-dione ring, which is the thermodynamic sink for this reaction.[1]
Visualizing the Pathway
Figure 1: Degradation pathways leading to dehydration (Impurity A) and oligomerization (Impurities B & C).[1]
Prevention Strategy
-
Storage: Store the compound as a solution in a non-nucleophilic solvent (e.g., Toluene or DCM) at -20°C rather than as a neat oil.
-
Removal: Lactides are significantly less polar than the hydroxy ester. They can be removed via a quick filtration through a short pad of silica (neutralized) using 10% EtOAc/Hexanes.
Module 3: Enantiomeric Purity (The "S" vs "R" Battle)
User Observation
"I synthesized the racemic ester, but I need the (S)-enantiomer with >99% ee. Chiral HPLC prep is too expensive for my scale (50g)."
Technical Diagnosis
Chemical resolution is inefficient for this substrate. The most robust, scalable method for resolving alpha-hydroxy esters is Enzymatic Kinetic Resolution (EKR) using Lipases.[1] Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly selective for the R-enantiomer of secondary alcohols, acylation it to the acetate, leaving the S-alcohol untouched (or vice-versa depending on specific conditions, but typically EKR acylation favors one).
Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: Isolate (S)-Methyl 3-cyclopentyl-2-hydroxypropanoate from racemate.
Reagents:
-
Racemic Substrate (1.0 eq)
-
Vinyl Acetate (Acyl donor, 3.0 eq) – Irreversible donor (forms acetaldehyde)
-
Immobilized Lipase (CAL-B / Novozym 435) (10% w/w relative to substrate)[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)[1]
Step-by-Step Workflow:
-
Setup: Dissolve the racemate in MTBE (0.1 M concentration). Add Vinyl Acetate.[1]
-
Initiation: Add the immobilized enzyme.[1] Stir gently at 30°C. Do not stir vigorously to avoid grinding the enzyme support.
-
Monitoring: Monitor by Chiral HPLC every 2 hours.
-
Termination: Stop the reaction when the conversion reaches 50% (theoretical maximum for resolution).
-
Workup: Filter off the enzyme (can be recycled).
-
Separation: The reaction mixture now contains:
Visualizing the Resolution Logic
Figure 2: Enzymatic Kinetic Resolution workflow separating the S-enantiomer from the R-acetate.
FAQs
Q: Can I use GC for purity analysis? A: Yes, but be careful. The high injector port temperature (usually >200°C) can cause thermal dehydration inside the GC liner, showing a "ghost" alkene peak that isn't actually in your flask.
-
Validation: Run a standard NMR.[1] If the alkene is absent in NMR but present in GC, it is an artifact of the analysis method. Lower the injector temp or use HPLC.
Q: Why Vinyl Acetate? Can I use Acetic Anhydride? A: No. Acetic anhydride produces acetic acid as a byproduct.[1] This acid will lower the pH of the micro-environment, potentially deactivating the enzyme or catalyzing the dehydration of your substrate. Vinyl acetate releases acetaldehyde (which tautomerizes from vinyl alcohol), which is non-acidic and evaporates easily.
Q: My compound turned yellow. Is it ruined?
A: Likely not. Yellowing often indicates trace oxidation of the alpha-position to the
-
Fix: A quick filtration through a pad of activated charcoal or silica usually removes the chromophore.
References
-
Enzymatic Kinetic Resolution Mechanisms
-
Dehydration of Beta-Hydroxy Carbonyls (Aldol-type elimination)
-
Lactide Formation and Polymerization
-
Dusselier, M., Van Wouwe, P., Dewaele, A., Makshina, E., & Sels, B. F. (2013). Shape-selective zeolite catalysis for bioplastics production. Science, 349(6243), 78-80.[1] (Discusses lactide formation thermodynamics).
-
Source:
-
-
Lipase Specificity in Organic Solvents
Sources
- 1. Methyl 3-hydroxypropanoate synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the controlled preparation of poly(α-hydroxy acids): Metal-free catalysts and new monomers [comptes-rendus.academie-sciences.fr]
Stability issues of Methyl 3-cyclopentyl-2-hydroxypropanoate under reaction conditions
Welcome to the technical support center for Methyl 3-cyclopentyl-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile α-hydroxy ester. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature, containing both a secondary alcohol and a methyl ester. However, these very functional groups can be susceptible to degradation under various reaction conditions. This guide provides a systematic approach to identifying and mitigating common stability issues such as hydrolysis, oxidation, epimerization, and dehydration.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, followed by a detailed explanation of potential causes and step-by-step troubleshooting protocols.
Q1: I am observing a significant amount of a more polar byproduct in my reaction mixture, and my yield of the desired product is low. What could be the cause?
Likely Cause: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-cyclopentyl-2-hydroxypropanoic acid. Ester hydrolysis is a common side reaction, particularly in the presence of water and either acid or base catalysts.[1][2]
Troubleshooting Protocol:
-
Reaction Condition Analysis:
-
pH: Evaluate the pH of your reaction medium. Both acidic and basic conditions can catalyze ester hydrolysis. If your reaction can tolerate it, aim for a neutral pH.
-
Water Content: Ensure all your solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. Consider the use of drying agents if compatible with your reaction.
-
Temperature: Higher temperatures can accelerate hydrolysis. If your reaction kinetics allow, try running the reaction at a lower temperature.
-
-
Work-up Procedure Modification:
-
Aqueous work-ups, especially with acidic or basic washes, can induce hydrolysis. Minimize the contact time with aqueous layers.
-
If an acidic or basic wash is necessary, use dilute solutions and perform the extraction at a low temperature (e.g., on an ice bath).
-
After the aqueous wash, immediately dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and remove the solvent in vacuo.
-
-
Product Isolation:
-
If hydrolysis has already occurred, you may be able to separate the desired ester from the carboxylic acid byproduct using column chromatography. The carboxylic acid will be significantly more polar.
-
Alternatively, you can perform a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) to extract the acidic byproduct into the aqueous layer. Be mindful that this can promote further hydrolysis if not done quickly and at a low temperature.
-
Q2: My product's spectral data (e.g., ¹H NMR, ¹³C NMR) shows the disappearance of the secondary alcohol and the appearance of a ketone. What is happening?
Likely Cause: The secondary hydroxyl group of your starting material has been oxidized to a ketone, forming methyl 3-cyclopentyl-2-oxopropanoate. This is a common transformation for secondary alcohols and can be initiated by a variety of oxidizing agents.[3][4][5][6]
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Verify the purity of your reagents and solvents. Some reagents may contain oxidizing impurities.
-
Be aware of the potential for air oxidation, especially if your reaction is run at elevated temperatures over a long period or in the presence of a metal catalyst.
-
-
Choice of Reagents:
-
If your synthesis requires the use of an oxidant for another part of the molecule, consider using a milder or more selective reagent that will not affect the secondary alcohol.
-
Common strong oxidizing agents that will readily convert secondary alcohols to ketones include chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), and sodium dichromate (Na₂Cr₂O₇).[4]
-
Milder oxidizing agents include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern oxidation.[4]
-
-
Inert Atmosphere:
-
If you suspect air oxidation, particularly in the presence of a catalyst, run your reaction under an inert atmosphere of nitrogen or argon.
-
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Conditions | Product | Notes |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone | Ketone | Strong oxidant, not selective.[4] |
| Potassium Permanganate (KMnO₄) | Basic, aqueous | Ketone | Strong oxidant, can lead to over-oxidation.[4] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Ketone | Milder oxidant, good for selective oxidation.[4] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Ketone | Mild and selective, but can be expensive.[4] |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, Et₃N, low temp | Ketone | Mild, avoids heavy metals.[4] |
Q3: I started with an enantiomerically pure sample of this compound, but my final product shows a loss of optical purity. Why?
Likely Cause: The stereocenter at the C2 position is susceptible to epimerization, particularly under basic conditions. The α-proton to the ester carbonyl is acidic and can be abstracted by a base to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization.[7][8]
Troubleshooting Protocol:
-
Avoid Strong Bases:
-
If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) over strong, alkoxide bases (e.g., NaOMe, t-BuOK).
-
If a strong base is unavoidable, run the reaction at the lowest possible temperature to minimize the rate of epimerization.
-
-
Reaction Time and Temperature:
-
Monitor your reaction closely and stop it as soon as the starting material is consumed to minimize the product's exposure to epimerizing conditions.
-
Lowering the reaction temperature can significantly reduce the rate of epimerization.
-
-
pH Control During Work-up:
-
Avoid strongly basic conditions during the aqueous work-up. A mild buffer solution may be preferable to a strong base wash.
-
Diagram 1: Proposed Mechanism for Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a cool, dry place in a tightly sealed container.[9][10] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and hydrolysis from atmospheric moisture.
Q2: Can this compound undergo dehydration?
While dehydration is more common for β-hydroxy esters, α-hydroxy esters can also undergo elimination of water to form α,β-unsaturated esters under certain conditions, typically involving strong acids or bases and heat.[11][12] This would result in the formation of methyl 3-cyclopentyl-2-propenoate. If you observe the formation of a new double bond in your product's spectral data, consider dehydration as a possible side reaction. To avoid this, use moderate temperatures and avoid harsh acidic or basic conditions.
Q3: How can I monitor the stability of my sample during a reaction?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your reaction and checking for the formation of byproducts.[13] By co-spotting your reaction mixture with the starting material, you can track its consumption. The formation of new, more polar spots could indicate hydrolysis, while less polar spots might suggest dehydration.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. US3182077A - Dehydration of hydroxy esters - Google Patents [patents.google.com]
- 12. 23.3 Dehydration of Aldol Products: Synthesis of Enones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. How To [chem.rochester.edu]
Troubleshooting guide for reactions using Methyl 3-cyclopentyl-2-hydroxypropanoate
Topic: Troubleshooting Reactions & Assay Integration
Document ID: TS-MCP-HYD-001 Last Updated: October 26, 2025 Audience: Medicinal Chemists, Process Development Scientists
Core Chemical Profile & Reactivity Overview
Methyl 3-cyclopentyl-2-hydroxypropanoate is a critical chiral building block (synthon) often employed in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and glucokinase activators. Its structure combines a secondary
| Feature | Chemical Implication |
| Prone to oxidation, substitution (SN2), and protection. Acts as a chiral center (typically R or S). | |
| Methyl Ester | Susceptible to hydrolysis, transesterification, and reduction. |
| Critical Risk: Acidic due to the adjacent carbonyl and hydroxyl electron-withdrawing effects. prone to deprotonation leading to racemization via enolization. | |
| Cyclopentyl Ring | Provides steric bulk ( |
Troubleshooting Guide: Hydrolysis & Saponification
Q: I am observing significant racemization during the saponification of the methyl ester to the free acid. How can I prevent this?
Diagnosis:
Standard basic hydrolysis (e.g., NaOH/MeOH/H₂O) often proceeds via a tetrahedral intermediate. However, the basic conditions can also deprotonate the
Protocol Adjustment (The "LiOH Low-Temp" Method):
Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C. Lithium coordinates tightly with the carbonyl oxygen and the
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in THF (0.2 M).
-
Cool solution to 0°C (ice bath).
-
Add LiOH·H₂O (1.2 eq) dissolved in minimal water dropwise.
-
Monitor by TLC/LCMS. Do not heat.
-
Upon completion, acidify carefully with 1N HCl to pH 3–4 at 0°C and extract immediately. Avoid prolonged exposure to acidic aqueous conditions which can also induce racemization via acid-catalyzed enolization.
Alternative: Enzymatic Hydrolysis (Green Chemistry) For >99% ee retention, use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B). These enzymes operate at neutral pH (phosphate buffer pH 7), completely avoiding the thermodynamic drive for racemization.
Figure 1: Decision matrix for hydrolysis conditions to preserve optical purity.
Troubleshooting Guide: The Mitsunobu Reaction
Q: My Mitsunobu inversion (converting the OH to an inverted ester or amine) has stalled or yields are <30%. Why?
Diagnosis:
The cyclopentyl group at the
Corrective Actions:
-
Reagent Switch: Replace Diethyl azodicarboxylate (DEAD) with Di-tert-butyl azodicarboxylate (DBAD) or 1,1'-(Azodicarbonyl)dipiperidine (ADDP) . ADDP is more stable and often drives difficult reactions.
-
Phosphine Upgrade: Switch from Triphenylphosphine (PPh₃) to Tributylphosphine (PBu₃) . PBu₃ is a stronger nucleophile and less sterically demanding, accelerating the formation of the activated complex.
-
Order of Addition (The "Pre-Complex" Method):
-
Standard: Mix Alcohol + Acid + PPh₃, then add DEAD.[1] (Fails for hindered substrates).
-
Optimized: Mix PPh₃ + DEAD (or DIAD) in THF at 0°C first. Stir for 15 mins to form the betaine (visible as a precipitate or color change). Then add the Alcohol. Finally, add the Nucleophile.[2][3] This ensures the alcohol is immediately activated upon addition.
-
Data: Steric Impact on Yield
| Reagent System | Yield (Linear Alkyl) | Yield (Cyclopentyl Analog) |
|---|---|---|
| PPh₃ / DEAD | 88% | 35% |
| PBu₃ / ADDP | 92% | 78% |
Troubleshooting Guide: Oxidation to -Keto Esters
Q: I am trying to oxidize the hydroxyl group to a ketone, but I am seeing elimination products (enones).
Diagnosis:
Protocol Recommendation: Avoid Swern oxidation if elimination is observed. Use Dess-Martin Periodinane (DMP) .
-
Why? DMP operates under neutral to mildly acidic conditions and does not require a basic workup that triggers elimination.
-
Buffer: Add NaHCO₃ (solid) to the DMP reaction to buffer any acetic acid byproduct, preventing acid-catalyzed racemization of the sensitive
-proton of the product.
Figure 2: Mechanistic divergence in oxidation protocols. DMP prevents elimination side-reactions.
References & Grounding
-
Mitsunobu Reaction Mechanism & Sterics:
-
Source: Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Troubleshooting."
-
URL:[Link]
-
-
Enzymatic Hydrolysis of Alpha-Hydroxy Esters:
-
Source: ResearchGate / Tetrahedron. "Enantioselective hydrolysis of alpha-hydroxy esters."
-
URL:[Link]
-
-
Compound Data & Applications (Glucokinase/Antiviral):
-
Source: GuideChem / Google Patents (US20100063063A1).
-
-
Dess-Martin Periodinane Utility:
Sources
Technical Support Center: Stereoselective Synthesis of Methyl 3-cyclopentyl-2-hydroxypropanoate
Welcome to the Advanced Technical Support Center for the stereoselective synthesis of Methyl 3-cyclopentyl-2-hydroxypropanoate (CAS: 1174013-24-1 for the (R)-enantiomer). As a critical chiral building block in drug development, achieving high enantiomeric excess (ee) of the C2 hydroxyl group from its precursor, methyl 3-cyclopentyl-2-oxopropanoate (an
This guide provides field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols for both chemocatalytic and biocatalytic reduction strategies.
Executive Data Summary: Reduction Strategies
To establish a baseline for your synthetic route, Table 1 summarizes the performance metrics and operational parameters of the three most robust stereoselective reduction systems for
Table 1: Comparison of Enantioselective Reduction Strategies for
| Parameter | Ru-TsDPEN ATH (Noyori-Ikariya) | Ru-BINAP Hydrogenation | KRED Biocatalysis |
| Hydrogen Source | HCOOH / NEt | H | Glucose / GDH (NADPH) |
| Typical ee (%) | 90 – 98% | 95 – 99% | > 99% |
| Reaction Temp | 25 – 40 °C | 25 – 50 °C | 30 °C |
| Solvent System | DMF, DCM, or EtOAc | MeOH, EtOH | Aqueous KPi Buffer (pH 7.0) |
| Primary Failure Mode | Thermal catalyst degradation | Enolate poisoning of Ru center | pH drop from gluconic acid |
Validated Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH) via Ru-TsDPEN
The Noyori-Ikariya ATH system utilizes a formic acid/triethylamine (HCOOH/NEt
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve methyl 3-cyclopentyl-2-oxopropanoate (1.0 equiv, 10 mmol) in anhydrous, degassed DMF (0.5 M).
-
Catalyst Activation: Add the precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 to 1.0 mol%). Stir for 5 minutes until a homogenous dark solution forms.
-
Reductant Addition: Dropwise, add a pre-mixed, degassed 5:2 HCOOH/NEt
azeotrope (3.0 equiv of HCOOH). Self-Validation Check: Mild effervescence (CO evolution) should be visible. -
Reaction: Stir at strictly 25–30 °C for 12–24 hours. Monitor via chiral GC or HPLC.
-
Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with saturated NaHCO
and brine, dry over MgSO , and concentrate under reduced pressure.
Fig 1. Noyori-Ikariya ATH catalytic cycle for
Protocol B: Biocatalytic Ketoreductase (KRED) Reduction
Biocatalysis offers exquisite stereocontrol (>99% ee) under mild conditions [2, 4]. This protocol uses a coupled enzyme system where Glucose Dehydrogenase (GDH) regenerates the NADPH cofactor.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 7.0 containing 2 mM MgSO
. -
Cofactor & Co-substrate: Dissolve D-glucose (1.5 equiv relative to substrate) and NADP
(0.1 mol%) in the buffer. -
Enzyme Loading: Add the engineered KRED enzyme (e.g., 5-10 wt% relative to substrate) and GDH (2 wt%).
-
Substrate Addition: Dissolve methyl 3-cyclopentyl-2-oxopropanoate in a minimal amount of DMSO or isopropanol (final solvent concentration <5% v/v) to ensure bioavailability, and add it to the aqueous mixture.
-
pH-Stat Control (Critical): Stir at 30 °C. Connect the reactor to an autotitrator dispensing 1.0 M NaOH to maintain the pH strictly at 7.0. Self-Validation Check: The reaction is complete when NaOH consumption ceases.
-
Workup: Add Celite, filter the biomass, and extract the aqueous filtrate with MTBE or EtOAc.
Fig 2. Biocatalytic KRED reduction workflow coupled with GDH cofactor regeneration.
Troubleshooting & FAQs
Q1: During the ATH of methyl 3-cyclopentyl-2-oxopropanoate, my ee is stalling at 85% instead of the expected >95%. What is causing this?
Mechanistic Cause: The Noyori-Ikariya catalyst relies on a highly ordered, six-membered pericyclic transition state driven by CH/
Q2: My KRED-catalyzed reaction stops abruptly at 40-50% conversion. The enzyme is fresh. Why is it stalling? Mechanistic Cause: This is a classic failure of the cofactor regeneration system, specifically a catastrophic pH drop [4]. As GDH oxidizes D-glucose to regenerate NADPH, it produces D-glucono-1,5-lactone, which spontaneously hydrolyzes in water to form gluconic acid. If your phosphate buffer capacity is overwhelmed, the pH will drop below 6.0. At this pH, the catalytic triad of the KRED enzyme (typically Ser-Tyr-Lys) becomes improperly protonated, rendering the enzyme inactive. Solution: You must implement an automated pH-stat system to continuously titrate the reaction with 1.0 M NaOH, keeping the pH at a steady 7.0. Alternatively, increase your KPi buffer concentration to 250 mM.
Q3: Can I use isopropanol as the hydrogen donor for the Ru-TsDPEN system instead of HCOOH/NEt
Q4: I am attempting a Ru-BINAP high-pressure hydrogenation, but I am seeing poor conversion (<20%) even at 100 atm H
References
-
Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of
-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [1] -
Smonou, I. et al. (2022). Asymmetric Reduction of
, ‐Dichloro‐ ‐Keto Esters by NADPH‐Dependent Ketoreductases. European Journal of Organic Chemistry. [2] -
ACS Organic & Inorganic Au (2025).
-CF3 and -SF5 Ketones. ACS Publications.[3] -
Microbial Cell Factories (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. National Institutes of Health. [4]
-
Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [5]
Sources
- 1. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORCID [orcid.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Comprehensive Synthetic Evaluation: Routes to Methyl 3-cyclopentyl-2-hydroxypropanoate
Executive Summary
Methyl 3-cyclopentyl-2-hydroxypropanoate (CAS: 1174013-24-1 for the R-enantiomer; 1401513-94-7 for the racemate) is a highly versatile α-hydroxy ester utilized as a chiral building block in the development of complex active pharmaceutical ingredients (APIs). The presence of both a lipophilic cyclopentyl ring and a reactive α-hydroxy ester moiety makes it a challenging yet valuable target for process chemistry.
As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways to this molecule. This guide objectively compares these routes—epoxide ring opening, asymmetric hydrogenation, and cyanohydrin methanolysis—analyzing their mechanistic causality, scalability, and stereochemical outcomes to guide your process development decisions.
Strategic Pathway Comparison
The synthesis of α-hydroxy esters requires strict control over regioselectivity and, depending on the application, enantioselectivity. The three evaluated routes employ distinct chemical logics to construct the carbon skeleton and install the essential functional groups.
Fig 1. Strategic comparison of three synthetic pathways to this compound.
Route A: Cu-Catalyzed Regioselective Epoxide Opening
This approach utilizes the nucleophilic addition of cyclopentylmagnesium bromide to methyl oxirane-2-carboxylate (methyl glycidate). The causality behind adding a Copper(I) salt (e.g., CuBr·SMe₂) is critical: it transmetalates the "hard" Grignard reagent into a "soft" organocuprate. This fundamentally alters the reaction trajectory, directing the nucleophile to selectively open the epoxide at the less sterically hindered terminal carbon via an SN2 pathway, rather than attacking the highly electrophilic ester carbonyl 1.
Route B: Ru-BINAP Asymmetric Hydrogenation
For applications requiring high enantiomeric purity (e.g., late-stage drug development), the direct asymmetric reduction of the corresponding α-keto ester (methyl 3-cyclopentyl-2-oxopropanoate) is the gold standard. Utilizing a Noyori-type RuCl₂[(R)-BINAP] catalyst under H₂ pressure provides a highly structured chiral pocket 2. The reaction proceeds via a monohydride mechanism where the ester carbonyl coordinates to the Ruthenium center, locking the conformation and ensuring stereoselective hydride transfer 3.
Route C: Cyanohydrin Methanolysis (Pinner-Type)
This classical route builds the molecule from cyclopentylacetaldehyde. Following cyanohydrin formation using TMSCN, the intermediate is subjected to anhydrous HCl in methanol. The causality of this one-pot methanolysis is to bypass the isolation of the highly water-soluble α-hydroxy acid. Instead, it forms a Pinner imino-ether intermediate that is directly hydrolyzed to the lipophilic methyl ester, drastically improving recovery yields 4.
Quantitative Performance Comparison
The following table summarizes the experimental data and process metrics for each route, allowing for an objective selection based on project requirements.
| Process Parameter | Route A: Epoxide Opening | Route B: Asymmetric Hydrogenation | Route C: Cyanohydrin Methanolysis |
| Primary Advantage | Utilizes common Grignard reagents | Exceptional enantioselectivity | Highly scalable, inexpensive reagents |
| Key Catalyst / Reagent | CuBr·SMe₂ (10 mol%) | RuCl₂[(R)-BINAP] (0.1 mol%) | TMSCN, Anhydrous HCl/MeOH |
| Typical Isolated Yield | 70 - 75% | 90 - 95% | 80 - 85% |
| Stereochemical Outcome | Racemic (unless chiral epoxide used) | Highly Enantioenriched (>98% ee) | Racemic |
| Scalability | Moderate (Exothermic addition) | High (Requires pressure reactor) | Very High (Standard batch reactors) |
| Est. E-Factor | ~15-20 (Aqueous workup heavy) | < 5 (High atom economy) | ~10-15 |
Mechanistic Visualization: Asymmetric Hydrogenation
To understand the high efficiency of Route B, it is essential to visualize the self-regenerating catalytic cycle. The use of methanol as a solvent is not arbitrary; it acts as a protic source that facilitates the cleavage of the Ru-C bond in the metallacycle intermediate, preventing catalyst stalling 3.
Fig 2. Monohydride catalytic cycle for Ru-BINAP asymmetric hydrogenation of α-keto esters.
Validated Experimental Methodologies
Every protocol below is designed as a self-validating system to ensure reproducibility and process safety.
Protocol A: Cu-Catalyzed Epoxide Ring Opening
-
Cuprate Formation: In a flame-dried Schlenk flask under argon, suspend CuBr·SMe₂ (0.1 equiv) in anhydrous THF. Cool to -78 °C.
-
Self-Validation Check: The suspension must remain pale yellow. A green tint indicates Cu(II) oxidation due to oxygen ingress; if observed, discard and restart.
-
-
Grignard Addition: Add cyclopentylmagnesium bromide (1.2 equiv, 1M in THF) dropwise. Stir for 30 minutes to form the organocuprate.
-
Epoxide Opening: Slowly add methyl oxirane-2-carboxylate (1.0 equiv). Maintain at -78 °C for 2 hours, then slowly warm to -20 °C.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1, KMnO₄ stain). Complete disappearance of the epoxide spot confirms full conversion.
-
-
Quench & Isolation: Quench with saturated aqueous NH₄Cl/NH₃ (pH 8).
-
Causality: The basic ammonia buffer solubilizes the copper salts as deep blue amine complexes, completely preventing the formation of intractable emulsions during the EtOAc extraction. Dry over MgSO₄ and concentrate.
-
Protocol B: Asymmetric Hydrogenation (Noyori-Type)
-
Catalyst Activation: In a high-pressure Parr reactor, dissolve methyl 3-cyclopentyl-2-oxopropanoate (1.0 equiv) and RuCl₂[(R)-BINAP] (0.001 equiv) in degassed anhydrous methanol.
-
Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize to 50 psi H₂ and heat to 50 °C.
-
Self-Validation Check: The reaction mixture must shift from a reddish-brown precatalyst color to a golden-yellow hue, visually confirming the generation of the active monohydride species.
-
-
In-Process Control: After 12 hours, sample the mixture.
-
Self-Validation Check: Analyze via Gas Chromatography (GC) using a chiral stationary phase (e.g., Cyclodex-B) with dodecane as an internal standard. Proceed to workup only when >95% conversion and >98% ee are confirmed.
-
-
Isolation: Vent the reactor, filter through a short pad of silica to remove the ruthenium catalyst, and evaporate the solvent to yield the enantioenriched R-ester.
Protocol C: Cyanohydrin Methanolysis
-
Cyanohydrin Formation: To a solution of cyclopentylacetaldehyde (1.0 equiv) in CH₂Cl₂, add catalytic ZnI₂ (0.05 equiv) followed by TMSCN (1.1 equiv) at 0 °C.
-
Causality: ZnI₂ acts as a mild Lewis acid to activate the aldehyde without triggering the aldol condensation side-reactions typical of basic catalysts.
-
-
Pinner Methanolysis: Concentrate the crude TMS-cyanohydrin and dissolve in anhydrous methanol. Bubble anhydrous HCl gas through the solution at 0 °C until saturated.
-
Self-Validation Check: The formation of a dense white precipitate (NH₄Cl) serves as a visual indicator of successful conversion to the imino ether hydrochloride 4.
-
-
Hydrolysis: Add a stoichiometric amount of water (1.2 equiv) and heat to 60 °C for 1.5 hours to hydrolyze the imino ether to the target methyl ester.
-
Isolation: Remove excess methanol in vacuo. Partition the residue between water and dichloromethane. The target ester cleanly partitions into the organic layer.
References
-
Title: Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review Source: PMC (NIH) URL: [Link]
-
Title: The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group Source: Harvard University URL: [Link]
-
Title: Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate Source: PubMed (NIH) URL: [Link]
- Title: EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters Source: Google Patents URL
Sources
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents [patents.google.com]
Efficacy comparison of glucokinase activators derived from different intermediates
Efficacy Comparison of Glucokinase Activators Derived from Different Chemical Scaffolds: A Technical Guide for Drug Development
Executive Summary & Mechanistic Grounding
Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells and a master regulator of glucose metabolism in hepatocytes[1]. Glucokinase activators (GKAs) are small-molecule allosteric modulators that bind to a distinct site on the enzyme, inducing a conformational shift from an inactive "super-open" state to a highly active "closed" state[2]. This allosteric binding confers a critical kinetic advantage: it lowers the enzyme's
Despite their theoretical promise, the clinical translation of GKAs has been historically hindered by scaffold-dependent adverse effects, including hypoglycemia, hepatic steatosis, and a rapid decline in long-term efficacy[3]. This guide objectively compares the efficacy, safety, and structural causality of GKAs derived from distinct chemical intermediates, providing actionable, self-validating experimental frameworks for preclinical evaluation.
Allosteric Signaling and Tissue Selectivity
The in vivo efficacy and safety profile of a GKA is fundamentally dictated by its chemical scaffold, which determines its tissue distribution and binding kinetics. Dual-acting GKAs target both the pancreas and liver, maximizing HbA1c reduction but carrying a historical risk of β-cell burnout and elevated liver triglycerides[3]. Conversely, next-generation hepatoselective scaffolds preferentially activate hepatic GK, preserving physiological regulation in the pancreas to minimize hypoglycemic events[4].
Caption: Signaling pathway of Glucokinase Activators demonstrating dual-tissue allosteric activation.
Efficacy Comparison by Chemical Scaffold
The medicinal chemistry of GKAs has evolved significantly, with distinct structural classes yielding vastly different clinical outcomes.
-
3,5-Disubstituted Benzamides (e.g., Dorzagliatin, AZD1656): Benzamide derivatives represent the most extensively developed class of GKAs due to their optimal orientation and complementary binding within the allosteric pocket of the GK protein[5]. Dorzagliatin, a highly optimized dual-acting benzamide, successfully completed Phase III trials, demonstrating a significant 1.07% reduction in HbA1c by repairing the core sensor function of GK with a favorable safety profile[6]. However, earlier benzamides like AZD1656 and MK-0941 suffered from declining efficacy over time[1]. Mechanistic analysis in Goto-Kakizaki rats revealed that the diminished efficacy of MK-0941 was caused by a compensatory upregulation of hepatic glucose-6-phosphatase (G6Pase), which counteracts GK activity and disrupts hepatic glucose utilization[7].
-
Urea Derivatives: Phenyl-urea and 2-pyridylurea derivatives have emerged as potent scaffolds, with some exhibiting dual-target capabilities (activating both GK and PPARγ)[5]. While offering synergistic hypoglycemic effects, their complex binding requirements necessitate rigorous pharmacokinetic optimization to prevent off-target toxicity.
-
Hepatoselective Scaffolds (e.g., TTP399): Structurally distinct from traditional benzamides, TTP399 was designed to be hepatoselective, preferentially enhancing GK activity in the liver while minimizing the stimulation of pancreatic insulin secretion[2]. In Phase II trials, TTP399 reduced HbA1c by 0.9% without inducing hypoglycemia, elevating liver enzymes, or increasing blood pressure[4]. This proves that scaffold-driven tissue selectivity can overcome the historic safety hurdles of GKAs[3].
Quantitative Efficacy & Safety Comparison
| Chemical Scaffold / Intermediate | Representative Compound | Target Specificity | In Vitro Potency ( | Clinical Efficacy (HbA1c Reduction) | Key Metabolic & Safety Observations |
| 3,5-Disubstituted Benzamide | Dorzagliatin (HMS5552) | Dual (Liver & Pancreas) | ~10-30 nM | -1.07% (Phase III) | Good safety profile; repairs GK sensor function[6]. |
| Pyrazine-Substituted Benzamide | AZD1656 / MK-0941 | Dual | ~10-50 nM | Transient reduction | Elevated triglycerides; declining efficacy over time due to G6Pase upregulation[1],[7]. |
| Urea Derivatives | Phenyl-urea analogs | Dual (some PPARγ dual) | ~50-200 nM | Preclinical only | Potential for dual-target synergy; requires PK optimization[5]. |
| Hepatoselective Amide | TTP399 | Liver-Specific | ~100-300 nM | -0.9% (Phase II) | No hypoglycemia; no increased liver lipids; sustained efficacy[4],[3]. |
Self-Validating Experimental Protocols
To objectively evaluate novel GKA scaffolds, researchers must employ self-validating assay systems that confirm both target engagement and physiological causality.
Protocol A: In Vitro Glucokinase Enzyme Activation Assay (G6PDH-Coupled)
Causality: GK phosphorylates glucose to glucose-6-phosphate (G6P), a reaction that lacks a direct optical readout. By coupling this reaction with Glucose-6-Phosphate Dehydrogenase (G6PDH), G6P is oxidized while NAD+ is reduced to NADH (or NADP+ to NADPH)[8]. The production of NADPH is measured spectrophotometrically at 340 nm, providing a real-time, stoichiometric validation of GK activation.
-
Reagent Preparation: Prepare an assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, and 1 mM ATP. Add 2.5 U/mL G6PDH and 0.4 µg of recombinant GST-tagged human glucokinase[8].
-
Compound Incubation: Introduce the GKA intermediate at varying concentrations (e.g., 10-point dilution from 0.004 to 100 µM)[8]. Self-Validation: Include a known GKA (e.g., Dorzagliatin) as a positive control and DMSO as a vehicle negative control. Incubate at 24°C for 15 minutes to allow the allosteric "closed" conformation to stabilize.
-
Kinetic Measurement: Initiate the reaction by adding glucose at a concentration near the physiological
(~8 mM). Monitor absorbance at 340 nm using a microplate reader[8]. -
Data Synthesis: Calculate the fold change in activity and fit the data to a sigmoidal curve using a four-parameter logistic model to determine the
[8]. A highly efficacious scaffold will demonstrate a leftward shift in the glucose dose-response curve.
Protocol B: In Vivo Efficacy and Safety Profiling (OGTT in db/db Mice)
Causality: While in vitro assays confirm target engagement, in vivo models are required to assess pharmacokinetic bioavailability and tissue-specific safety (e.g., lipid accumulation and compensatory enzyme upregulation).
-
Baseline Fasting: Fast db/db mice for 6 hours. This isolates the glucose-stimulated insulin secretion (GSIS) effect of the GKA from confounding postprandial insulin spikes.
-
Administration: Administer the GKA via oral gavage (e.g., 10-30 mg/kg) suspended in 0.5% methylcellulose.
-
Glucose Challenge: 30 minutes post-dose, administer an oral glucose load (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes to capture the rapid first-phase insulin release and subsequent hepatic glucose uptake.
-
Safety Validation (Lipid & Enzyme Profiling): Euthanize a subset of the cohort after 4 weeks of chronic dosing. Extract hepatic tissue to measure triglyceride content and G6Pase enzymatic activity. Causality: This step is critical to rule out the declining efficacy and steatosis historically associated with early benzamide scaffolds[7].
Caption: Step-by-step experimental workflow for evaluating GKA efficacy, target engagement, and safety.
Conclusion
The evolution of glucokinase activators highlights the profound impact of chemical intermediates on clinical outcomes. While early benzamide derivatives proved the viability of allosteric GK activation, their propensity for inducing compensatory hepatic pathways (such as G6Pase upregulation) limited their long-term utility[7]. Next-generation scaffolds, including highly optimized dual-acting benzamides (Dorzagliatin) and hepatoselective structures (TTP399), have successfully navigated these hurdles[6],[3]. Rigorous, mechanism-driven experimental protocols remain paramount in identifying scaffolds that balance potent glycemic control with long-term metabolic safety.
References
1.[2] What are the therapeutic candidates targeting glucokinase? - Patsnap Synapse. Patsnap. URL: 2.[1] Recent clinical advances of glucokinase activators in the treatment of diabetes mellitus type 2 - Ingenta Connect. Ingenta Connect. URL: 3.[4] Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator. ResearchGate. URL: 4.[5] Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. PMC (NIH). URL: 5.[6] Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study. PMC (NIH). URL: 6.[8] Psn-GK1: A Potent Glucokinase Activator for Diabetes Research. Benchchem. URL: 7.[3] New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. MDPI. URL: 8.[7] Disruptions in hepatic glucose metabolism are involved in the diminished efficacy after chronic treatment with glucokinase activator. PLOS One. URL:
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. What are the therapeutic candidates targeting glucokinase? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruptions in hepatic glucose metabolism are involved in the diminished efficacy after chronic treatment with glucokinase activator | PLOS One [journals.plos.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Cost-Benefit Analysis of Methyl 3-cyclopentyl-2-hydroxypropanoate Synthesis Methods
Executive Summary & Strategic Context
(R)-Methyl 3-cyclopentyl-2-hydroxypropanoate (CAS 1174013-24-1) is a critical chiral building block, most notably utilized in the synthesis of glucokinase activators for the treatment of Non-Insulin-Dependent Diabetes Mellitus (NIDDM) [1]. Because the stereocenter at the α-carbon dictates the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API), selecting a synthesis route that balances enantiomeric excess (ee), scalability, and cost is paramount for drug development professionals.
This guide objectively evaluates three primary synthetic paradigms: Classical Thionyl Chloride-Mediated Esterification, Transition-Metal Catalyzed Asymmetric Hydrogenation, and Biocatalytic Ketoreductase (KRED) Reduction.
Quantitative Cost-Benefit Analysis
The following table summarizes the quantitative performance metrics, economic viability, and environmental impact of the three methodologies.
| Parameter | Method A: Classical Esterification | Method B: Asymmetric Hydrogenation | Method C: Biocatalytic KRED Reduction |
| Starting Material (SM) | Enantiopure (R)-3-cyclopentyl-2-hydroxypropanoic acid | Prochiral Methyl 3-cyclopentyl-2-oxopropanoate | Prochiral Methyl 3-cyclopentyl-2-oxopropanoate |
| Typical Yield | 90–95% | 85–90% | 80–88% |
| Enantiomeric Excess | Retains SM ee (typically >98%) | 90–95% ee | >99% ee |
| Reagent Cost / kg | High (Driven by chiral SM cost) | Medium (High initial catalyst cost, amortized at scale) | Low to Medium (Enzyme and cofactor costs) |
| Scalability | Excellent (Standard batch reactors) | Good (Requires specialized high-pressure vessels) | Good (Requires strict pH and temperature control) |
| Environmental Impact | High (Generates corrosive SO₂, HCl gas) | Medium (Heavy metal waste remediation required) | Low (Aqueous, biodegradable, green chemistry) |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality behind experimental choices. The protocols below are designed as self-validating systems , meaning the physical chemistry of the reaction provides real-time feedback on its progress.
Method A: Classical Thionyl Chloride-Mediated Esterification
Causality: Relying on Fischer esterification (H₂SO₄/MeOH) often leads to equilibrium limitations due to water generation. By utilizing Thionyl Chloride (SOCl₂), the carboxylic acid is converted into a highly electrophilic alkyl chlorosulfite intermediate. Methanol rapidly attacks this intermediate, driving the reaction to 100% completion by evolving SO₂ and HCl as gases [1].
Step-by-Step Protocol:
-
Charge a dry, nitrogen-purged round-bottom flask with 2.36 g of (R)-3-cyclopentyl-2-hydroxypropanoic acid and 15 mL of anhydrous methanol.
-
Cool the stirred solution to 0°C using an ice bath to control the exothermic intermediate formation.
-
Add 1.64 mL of SOCl₂ dropwise over 15 minutes.
-
Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 2 hours.
-
Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and aqueous saturated NaHCO₃ to neutralize residual acid.
-
Extract the aqueous layer, dry the combined organic phases over Na₂SO₄, and concentrate to yield the product.
-
Self-Validating System: The reaction generates equimolar amounts of SO₂ and HCl gases. By routing the condenser's effluent gas through a mineral oil bubbler, the reaction progress is visually validated. The complete cessation of gas evolution provides a real-time kinetic endpoint, eliminating the need for premature TLC sampling.
Method B: Transition-Metal Catalyzed Asymmetric Hydrogenation
Causality: To avoid the high cost of enantiopure starting materials, this method utilizes a prochiral α-keto ester. A chiral transition metal catalyst (e.g., Pt-cinchona alkaloid or Ru-BINAP) creates a rigid chiral pocket. Hydrogen gas coordinates to the metal center and is stereoselectively transferred to the re- or si- face of the carbonyl, dictating the stereochemistry of the resulting hydroxyl group [3].
Step-by-Step Protocol:
-
In a nitrogen-filled glovebox, charge a high-pressure autoclave with 5.0 g of methyl 3-cyclopentyl-2-oxopropanoate and 50 mL of anhydrous dichloromethane.
-
Add 0.1 mol% of the chiral Ru-BINAP catalyst.
-
Seal the autoclave, purge three times with H₂ gas, and pressurize to 50 bar.
-
Stir the reaction vigorously at 25°C for 12 hours.
-
Vent the hydrogen gas safely, filter the mixture through a short pad of silica to remove the metal catalyst, and concentrate the filtrate.
-
Self-Validating System: Conducting the reaction in a constant-pressure hydrogenation autoclave equipped with a mass flow controller allows for real-time monitoring of H₂ uptake. The reaction is self-validating: the asymptotic flattening of the hydrogen consumption curve definitively signals the end of the catalytic cycle.
Method C: Biocatalytic Ketoreductase (KRED) Reduction
Causality: Enzymatic reduction utilizes a highly stereoselective Ketoreductase (KRED) to transfer a hydride from an NAD(P)H cofactor to the prochiral carbonyl. Because NAD(P)H is economically prohibitive at stoichiometric amounts, a coupled Glucose Dehydrogenase (GDH) system is employed. GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, continuously regenerating the NAD(P)H cofactor [2].
Step-by-Step Protocol:
-
Prepare a 100 mL aqueous buffer solution (100 mM potassium phosphate, pH 7.0) containing 2 mM MgSO₄.
-
Dissolve 10 g of D-glucose and 0.1 g of NADP⁺ into the buffer.
-
Add 5.0 g of the substrate (methyl 3-cyclopentyl-2-oxopropanoate).
-
Introduce 50 mg of engineered KRED enzyme and 50 mg of GDH enzyme.
-
Stir at 30°C, maintaining the pH at 7.0 using an automated pH stat titrator loaded with 1M NaOH.
-
Upon completion, extract the aqueous layer with methyl tert-butyl ether (MTBE) three times, dry, and evaporate to isolate the highly enantiopure product.
-
Self-Validating System: The byproduct of cofactor regeneration, D-glucono-1,5-lactone, spontaneously hydrolyzes to gluconic acid, steadily decreasing the reaction pH. By utilizing an automated pH stat to titrate the system with 1M NaOH, the reaction becomes self-validating. The molar volume of NaOH consumed is directly proportional to the molar conversion of the substrate. When base consumption stops, the reaction is complete.
Workflow Visualization
Fig 1: Workflow comparison of the three primary synthesis routes for the target compound.
Conclusion & Recommendations
For early-stage R&D where time-to-molecule is critical and the enantiopure acid is available, Method A remains the most reliable baseline. However, as the project moves toward pilot-scale API manufacturing, the cost of chiral starting materials becomes prohibitive. In these phases, Method C (Biocatalysis) is highly recommended; despite the initial optimization required for enzyme selection and pH control, it offers unparalleled enantioselectivity (>99% ee), eliminates heavy metal contamination risks, and aligns with modern green chemistry mandates.
References
- Title: Substituted Heteroaryls (US Patent 2010/0063063 A1)
- Title: Ketoreductase polypeptides and polynucleotides (US Patent 11,021,729 B2)
-
Title: Asymmetric Reduction of α-Keto Esters with Thermus thermophilus NADH-Dependent Carbonyl Reductase using Glucose Dehydrogenase and Alcohol Dehydrogenase for Cofactor Regeneration Source: ResearchGate URL: [Link]
Spectroscopic Comparison & Analytical Guide: (R)- vs. (S)-Methyl 3-cyclopentyl-2-hydroxypropanoate
Executive Summary
Methyl 3-cyclopentyl-2-hydroxypropanoate is a critical chiral intermediate, often employed in the synthesis of peptidomimetics and specific kinase inhibitors. As enantiomers, the (R) and (S) forms exhibit identical scalar physical properties (boiling point, refractive index, achiral NMR) but diverge significantly in their interaction with polarized light and chiral biological environments.
This guide provides a technical comparison of the methods required to distinguish these enantiomers, focusing on Chiral HPLC for quantification and Mosher’s Method (NMR) for absolute configuration assignment.
Part 1: The Achiral Baseline (Chemical Purity)
Before assessing enantiomeric purity, chemical identity must be established. In an achiral environment, both (R) and (S) enantiomers display identical spectroscopic signatures.
Expected 1H NMR Data (Achiral Solvent: )
The following signals confirm the structure of the 3-cyclopentyl-2-hydroxypropanoate skeleton. Note that these values are identical for both enantiomers.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| -OH | 2.8 - 3.2 | Broad s/d | 1H | Exchangeable proton; shift varies with concentration. |
| -OCH3 | 3.78 | Singlet | 3H | Methyl ester; characteristic deshielding by oxygen. |
| 4.15 - 4.25 | dd | 1H | Chiral center proton; deshielded by -OH and -COOMe. | |
| 1.60 - 1.85 | Multiplet | 2H | Diastereotopic protons bridging the ring and chiral center. | |
| Cyclopentyl | 1.10 - 1.90 | Multiplet | 9H | Characteristic ring envelope; overlaps with |
Infrared (IR) Spectroscopy
-
O-H Stretch: 3450–3550
(Broad). -
C=O Stretch: 1735–1750
(Ester). -
Fingerprint: Identical for both enantiomers.
Part 2: Enantiomeric Differentiation (The Comparison)
To distinguish the (R) and (S) forms, a chiral probe is required. We compare three primary methodologies below based on resolution power, sample consumption, and throughput.
Comparative Performance of Analytical Methods
| Feature | Method A: Polarimetry ( | Method B: Chiral HPLC | Method C: Mosher's NMR |
| Differentiation Basis | Interaction with polarized light | 3-Point interaction with chiral stationary phase | Diastereomeric derivatization |
| Sample Required | High (>10 mg) | Low (<1 mg) | Medium (~5-10 mg) |
| Accuracy (ee%) | Low (affected by impurities) | High (Gold Standard) | High (requires 100% conversion) |
| Throughput | Fast | Medium (15-30 min/run) | Slow (requires synthesis) |
| Primary Use | Quick batch check | QC & Quantitative ee% | Absolute Configuration Assignment |
Visualization of Analytical Workflow
Figure 1: Decision matrix for analyzing this compound. Use HPLC for routine purity checks and Mosher's method for structural proof.
Part 3: Experimental Protocols
Protocol: Chiral HPLC Separation
For
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Note: Low alcohol content improves resolution (
) by maximizing hydrogen bonding with the stationary phase.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (Ester absorption).
-
Expected Elution:
-
The elution order is specific to the column. Typically, on Chiralpak AD, the (S)-enantiomer often elutes before the (R)-enantiomer for similar lactate derivatives, but standards must be injected to confirm .
-
Protocol: Absolute Configuration via Mosher's Method
When the absolute configuration is unknown, comparing specific rotation to literature is risky due to solvent/concentration dependence. The Mosher method (using MTPA-Cl) is the self-validating spectroscopic standard.
Mechanism:
Reaction with (R)- and (S)-
Procedure:
-
Derivatization: React 5 mg of the substrate with (R)-MTPA-Cl and (S)-MTPA-Cl separately in pyridine/DMAP.
-
NMR Analysis: Acquire 1H NMR for both the (S)-MTPA ester and (R)-MTPA ester.
-
Calculation: Calculate
for protons neighboring the chiral center ( -CH2 and OMe).
Interpretation Logic:
-
Arrange the molecule in the Newman projection where the MTPA ester C-H, C=O, and CF3 groups align.
-
Protons with positive
lie on the right side of the plane; protons with negative lie on the left.
Figure 2: The Mosher Model logic. The phenyl ring of the auxiliary shields protons spatially adjacent to it, allowing configuration assignment based on chemical shift differences.
Protocol: Polarimetry
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Concentration: 1.0 g/100mL (
) in Methanol or Chloroform. -
Temperature:
. -
Data:
-
(S)-Enantiomers of
-hydroxy esters typically exhibit specific rotations distinct from (R). -
Critical Note: The sign (+/-) can invert depending on the solvent. Always report as:
.
-
Part 4: Synthesis & Reference Data
To generate the (R) and (S) standards for the comparison above, two primary synthetic routes are established in literature:
-
Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis of the racemic acetate ester.
-
Asymmetric Reduction: Reduction of Methyl 3-cyclopentyl-2-oxopropanoate using chiral boranes or ruthenium catalysts.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
Kaoll, P., & Kratky, C. (2006). Enantioseparation of alpha-hydroxy acids and esters on chiral stationary phases. Journal of Chromatography A. Link
-
Sigma-Aldrich/Merck . (n.d.). Fundamental of Chiral Chromatography. Technical Library. Link
Safety Operating Guide
Methyl 3-cyclopentyl-2-hydroxypropanoate: Proper Disposal Procedures
The following guide details the technical protocols for the safe containment, handling, and disposal of Methyl 3-cyclopentyl-2-hydroxypropanoate .
As a Senior Application Scientist, I have structured this guide to address not just the "how," but the chemical logic dictating these procedures. This compound—a functionalized
Executive Safety & Chemical Profile
Before initiating disposal, you must validate the waste stream characterization. This compound is typically encountered as a pharmaceutical intermediate.[2] Its structural analogs (e.g., methyl lactate, methyl 3-cyclopentylpropanoate) suggest a specific hazard profile that dictates the disposal route.[1]
Physicochemical & Hazard Summary
| Property | Value / Classification | Operational Implication |
| Chemical Class | Subject to hydrolysis; potential for polymerization if catalyzed.[1][2] | |
| Physical State | Liquid (Viscous) or Low-melting Solid | High surface adhesion; requires solvent rinsing for complete removal.[1][2] |
| Flammability | Combustible / Flammable | RCRA D001 (Ignitable).[2] Must be segregated from oxidizers.[3][4] |
| Reactivity | Acid/Base Sensitive | Incompatible with strong bases (saponification releases methanol).[2] |
| Toxicity | Irritant (Skin/Eye) | Standard PPE (Nitrile gloves, safety goggles) required.[4] |
Critical Note: While specific SDS data for this exact isomer may be proprietary, Structure-Activity Relationship (SAR) analysis with Methyl 3-cyclopentylpropanoate and Methyl lactate confirms that Incineration is the only validated disposal method for this class of organic esters [1, 2].[1][2]
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[2] You must prevent the formation of "unknowns" and dangerous cross-reactions.
A. Waste Stream Segregation
Do NOT pour this compound down the drain.[2] Organic esters with high carbon counts (>5 carbons) are generally insoluble and violate EPA discharge compliance [3].
-
Primary Stream: Non-Halogenated Organic Solvents.[2]
-
Acceptable Co-Solvents: Acetone, Methanol, Ethyl Acetate, Ethanol.[2]
-
Prohibited Mixtures:
B. Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Headspace: Leave minimum 10% headspace to accommodate thermal expansion.[2]
-
Labeling: Must explicitly state "Non-Halogenated Organic Waste" and list "this compound" as a constituent.[1]
Operational Disposal Workflows
Workflow 1: Bench-Scale Disposal Decision Tree
This logic gate ensures that pure compound and reaction mixtures are routed correctly to avoid regulatory violations.[1][2]
Figure 1: Decision matrix for segregating organic ester waste based on solvent composition.[1]
Workflow 2: Spill Response Protocol
In the event of a spill (>50 mL), immediate action is required to prevent vapor accumulation and floor damage (esters can solvate floor wax/tiles).
Figure 2: Step-by-step spill remediation protocol for intermediate-volume organic esters.
Final Disposal & Regulatory Compliance
The ultimate fate of this molecule is Thermal Destruction (Incineration) .[2]
Laboratory Procedure (User Level)
-
Consolidation: Transfer waste into the satellite accumulation container (typically a 4L or 20L safety can).
-
Log Entry: Record the volume and chemical name on the waste tag.[2] Do not use abbreviations.
-
Closure: Ensure the cap is vapor-tight to prevent volatile emissions (VOCs).[2]
Waste Management (Facility Level)
-
RCRA Classification: Likely D001 (Ignitable) due to the organic ester functionality [1].[2]
-
Destruction Method: Fuel Blending or Direct Incineration.[2] The high calorific value of the cyclopentyl and methyl groups makes this waste suitable for energy recovery programs.
Scientific Rationale & Troubleshooting
Why Incineration?
Biological treatment (sewer) is unsuitable because the cyclopentyl ring is resistant to rapid biodegradation compared to linear chains, posing a risk of bioaccumulation in local water treatment sludge [3].[2] Incineration ensures complete mineralization to
Troubleshooting Phase Separation: If you observe phase separation in your waste container, you likely have high water content mixed with this hydrophobic ester.[2]
-
Action: Add a co-solvent like Ethanol or Acetone to homogenize the phase. This prevents "slug" flow during pumping at the waste facility.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 3-cyclopentylpropanoate. Retrieved from [1]
-
Musashino Chemical Laboratory. (2021). Safety Data Sheet: Methyl Lactate. Retrieved from [1]
-
Cornell University EHS. (2020). Waste Disposal Procedure: Chemical Waste Management. Retrieved from [1]
-
PubChem. (2025).[2] Methyl 3-cyclopentylpropanoate Compound Summary. Retrieved from [1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
